Raloxifene Bismethyl Ether hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO4S.ClH/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPNHHUKVJDWQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84541-36-6 | |
| Record name | Methanone, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84541-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the chemical structure of Raloxifene Bismethyl Ether hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Raloxifene Bismethyl Ether hydrochloride. This compound is a key metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). While Raloxifene itself has clinical applications, understanding its metabolites is crucial for comprehensive pharmacological and toxicological profiling.
Chemical and Physical Properties
This compound is characterized by the methylation of both hydroxyl groups of Raloxifene. This structural modification significantly alters its biological activity, rendering it inactive as an estrogen receptor modulator.[1][2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride | Inferred from structure |
| Molecular Formula | C30H32ClNO4S | [2][3] |
| Molecular Weight | 538.10 g/mol | [3] |
| CAS Number | 84541-36-6 | [2][3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in DMSO and methanol (B129727). | Inferred from related compounds[1] |
| Storage | Store at -20°C for long-term stability. | [2] |
Chemical Structure
The chemical structure of this compound is depicted below. The structure was generated based on its SMILES (Simplified Molecular Input Line Entry Specification) notation: O=C(C1=C(C2=CC=C(OC)C=C2)SC3=CC(OC)=CC=C31)C4=CC=C(OCCN5CCCCC5)C=C4.[H]Cl.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. The following protocol is adapted from the synthesis of Raloxifene hydrochloride.
Materials:
-
4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride
-
Thionyl chloride
-
Pyridine
-
Anhydrous aluminum chloride (AlCl3)
-
Methylene (B1212753) dichloride (DCM)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of the Acid Chloride: To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride in methylene dichloride and a catalytic amount of pyridine, add thionyl chloride dropwise at room temperature under an inert atmosphere. Heat the reaction mixture to 40-45°C and stir for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride and solvent under vacuum to obtain the crude acid chloride hydrochloride salt.
-
Friedel-Crafts Acylation: Dissolve the crude acid chloride in methylene dichloride and cool the solution to 0-10°C. Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene to the solution. Add anhydrous aluminum chloride portion-wise while maintaining the temperature below 15°C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Salt Formation and Crystallization: Dissolve the crude product in methanol and add a solution of hydrochloric acid in methanol. Stir the mixture at room temperature to allow for the formation of the hydrochloride salt. The product can be purified by recrystallization from a suitable solvent system like methanol/water to yield pure this compound.
Characterization Methods
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 45°C.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatography: Utilize the HPLC conditions described above.
-
Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode would be suitable for detecting the protonated molecule [M+H]+. The expected m/z would be around 502.2 (for the free base).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex, showing characteristic signals for the aromatic protons, the methoxy (B1213986) groups (around 3.8-3.9 ppm), the piperidine (B6355638) ring protons, and the ethoxy linker protons. The spectrum would be recorded in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.
-
¹³C NMR: The spectrum would show distinct signals for all 30 carbon atoms in the molecule, including the carbonyl carbon (around 195 ppm), the aromatic carbons, and the aliphatic carbons of the side chain and methoxy groups.
Infrared (IR) Spectroscopy:
-
The IR spectrum would display characteristic absorption bands for the C=O stretch of the ketone (around 1640-1650 cm⁻¹), C-O-C stretching of the ether linkages, and aromatic C-H and C=C stretching vibrations.
Signaling Pathways and Logical Relationships
As Raloxifene Bismethyl Ether is biologically inactive at the estrogen receptor, it is not expected to significantly modulate estrogen-related signaling pathways. Its primary relevance is in the context of Raloxifene metabolism. The logical relationship is straightforward: Raloxifene is metabolized to Raloxifene Bismethyl Ether, which is then likely further metabolized and excreted.
Caption: Metabolic pathway of Raloxifene to its bismethyl ether derivative.
Conclusion
This technical guide has provided a detailed overview of this compound, a significant metabolite of Raloxifene. The information on its chemical structure, properties, synthesis, and characterization methods serves as a valuable resource for researchers in drug development and medicinal chemistry. Further studies to obtain and publish detailed experimental spectra would be beneficial to the scientific community.
References
Raloxifene Bismethyl Ether Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Raloxifene Bismethyl Ether hydrochloride, a key metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document outlines its chemical and physical properties, provides detailed hypothetical experimental protocols for its synthesis and analysis, and explores the pertinent biological signaling pathways.
Core Chemical and Physical Properties
This compound is primarily known as a metabolite of Raloxifene.[1][2][3][4] It is characterized by the methylation of both hydroxyl groups of the parent compound, rendering it inactive as an estrogen receptor ligand.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84541-36-6 | [5] |
| Molecular Formula | C30H32ClNO4S | [5] |
| Molecular Weight | 538.1 g/mol | [5] |
| Chemical Name | [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride | N/A |
| Appearance | Assumed to be a solid | N/A |
| Solubility | Data not available. Inferred to have low aqueous solubility, similar to the parent compound. | N/A |
| Melting Point | Data not available. | N/A |
Experimental Protocols
Hypothetical Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from Raloxifene hydrochloride: 1) methylation of the hydroxyl groups, and 2) conversion to the hydrochloride salt.
Materials:
-
Raloxifene hydrochloride
-
Dimethyl sulfate (B86663) (DMS) or Methyl iodide
-
A suitable base (e.g., Potassium carbonate, Sodium hydride)
-
Anhydrous aprotic solvent (e.g., Acetone (B3395972), Dimethylformamide (DMF))
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Methylation of Raloxifene:
-
Dissolve Raloxifene hydrochloride in a suitable solvent mixture (e.g., acetone and water) and neutralize with a base (e.g., sodium bicarbonate) to obtain the free base form of Raloxifene. Extract the free base with an organic solvent like ethyl acetate and dry over anhydrous sodium sulfate.
-
Dissolve the dried Raloxifene free base in an anhydrous aprotic solvent (e.g., DMF).
-
Add a suitable base (e.g., potassium carbonate, 2.5 equivalents) to the solution.
-
To this stirred suspension, add the methylating agent (e.g., dimethyl sulfate, 2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Raloxifene Bismethyl Ether.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Formation of Hydrochloride Salt:
-
Dissolve the purified Raloxifene Bismethyl Ether in a minimal amount of a suitable solvent like ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ethanol (B145695) or diethyl ether with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a non-polar solvent like hexane, and dry under vacuum to yield this compound.
-
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample of this compound in the mobile phase. Inject the solution into the HPLC system and record the chromatogram. The purity can be determined by the relative peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is expected to show characteristic peaks for the aromatic protons, the piperidine (B6355638) ring protons, and two distinct singlets for the two methoxy (B1213986) groups, which would be absent in the spectrum of Raloxifene. The phenolic -OH protons will be absent.
-
¹³C NMR: The spectrum should show the corresponding carbon signals, including two signals for the methoxy carbons.
Mass Spectrometry (MS) for Molecular Weight Verification:
-
Utilize electrospray ionization (ESI) mass spectrometry to confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.
Signaling Pathways
Raloxifene is a selective estrogen receptor modulator (SERM), meaning it exhibits tissue-specific estrogen agonist or antagonist effects.[6][7] This activity is mediated through its interaction with estrogen receptors (ERα and ERβ).[6][7] Raloxifene Bismethyl Ether, being an "estrogen receptor inactive" compound, is not expected to initiate the downstream signaling events that are characteristic of Raloxifene. The following diagrams illustrate the canonical estrogen signaling pathways that Raloxifene modulates and which its bismethyl ether derivative would likely fail to activate.
Classical Genomic Estrogen Receptor Signaling Pathway
This pathway involves the direct binding of the estrogen receptor to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription.
Caption: Classical ERE-dependent signaling pathway modulated by Raloxifene.
Non-Genomic (AP-1 Tethering) Estrogen Receptor Signaling Pathway
In this pathway, the estrogen receptor does not bind directly to DNA but instead "tethers" to other transcription factors, such as AP-1 (a complex of c-Jun and c-Fos), to modulate gene expression.
Caption: Non-genomic AP-1 tethering pathway influenced by Raloxifene.
Experimental Workflow for Assessing Estrogen Receptor Activity
The following workflow outlines a typical experimental approach to confirm the estrogen receptor inactivity of this compound.
Caption: Workflow to determine the estrogen receptor activity of a test compound.
Conclusion
This compound serves as an important reference compound in the study of Raloxifene metabolism and the structure-activity relationships of selective estrogen receptor modulators. Its characterization as an estrogen receptor inactive molecule underscores the critical role of the free hydroxyl groups in the pharmacological activity of Raloxifene. The provided hypothetical experimental protocols and pathway diagrams offer a foundational framework for researchers engaged in the synthesis, analysis, and biological evaluation of this and similar compounds. Further experimental validation is necessary to confirm the specific physicochemical properties and to fully elucidate its biological profile.
References
Raloxifene Bismethyl Ether Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene Bismethyl Ether hydrochloride is a derivative and metabolite of Raloxifene, a well-established second-generation selective estrogen receptor modulator (SERM).[1][2] Unlike its parent compound, Raloxifene Bismethyl Ether is characterized as an estrogen receptor inactive compound where both hydroxyl groups have been methylated.[2][3] This structural modification significantly alters its pharmacological profile, making it a subject of interest for researchers studying the structure-activity relationships of SERMs and their metabolites. This document provides a concise technical guide on the physicochemical properties and biological context of this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for experimental design, including dosage calculations, solvent selection, and analytical characterization.
| Property | Value | References |
| Molecular Weight | 538.10 g/mol | [3][4][5] |
| Molecular Formula | C₃₀H₃₂ClNO₄S | [3][4][5] |
| CAS Number | 84541-36-6 | [3][5] |
Biological Activity and Mechanism of Action
This compound is primarily recognized as a metabolite of Raloxifene.[2][3] Crucially, it is reported to be inactive as a ligand for the estrogen receptor (ER).[2][3] This is in stark contrast to Raloxifene, which exerts its therapeutic effects by binding with high affinity to estrogen receptors (ERα and ERβ), acting as an agonist in some tissues (like bone) and an antagonist in others (such as breast and uterine tissue).[1][6][7]
The inactivation resulting from the bismethylation of Raloxifene's hydroxyl groups underscores the critical role of these functional groups in ER binding and modulation. Despite its ER inactivity, one study noted an IC50 value of 300 nM for antagonizing estrogen action in the MCF-7 breast cancer cell line, though the precise mechanism for this effect, potentially ER-independent, is not fully elucidated.[3] Furthermore, research has suggested that Raloxifene Bismethyl Ether may have effects on bone material properties that are independent of bone cells.[2][3]
Signaling Pathway of Parent Compound: Raloxifene
To understand the biological context from which Raloxifene Bismethyl Ether is derived, it is useful to visualize the mechanism of the parent compound, Raloxifene. As a SERM, its tissue-selective actions are central to its clinical utility.
Caption: Tissue-selective signaling pathway of the parent compound, Raloxifene.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively available in peer-reviewed literature. However, its synthesis would logically follow from the established synthesis of Raloxifene, with an additional methylation step, or by using methylated precursors. Below is a generalized workflow for the synthesis of the Raloxifene scaffold, which would be adapted for the bismethyl ether derivative.
General Synthesis Workflow for Raloxifene Analogs
The synthesis of Raloxifene and its derivatives, including the bismethyl ether, typically involves a multi-step process. A common route is based on the Friedel-Crafts acylation.[8]
Caption: Generalized synthetic workflow for the Raloxifene scaffold.
Methodology Outline (Based on Raloxifene Synthesis):
-
Preparation of Intermediates : Synthesize the key precursors: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and the acid chloride of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride. The latter is typically formed by reacting the benzoic acid derivative with a chlorinating agent like thionyl chloride.
-
Friedel-Crafts Acylation : The benzothiophene (B83047) intermediate is acylated with the prepared acid chloride. This reaction is conducted in a suitable solvent (e.g., methylene (B1212753) dichloride) and catalyzed by a Lewis acid, such as anhydrous aluminum chloride. The mixture is typically stirred for several hours to ensure the completion of the reaction.
-
Work-up and Isolation : The reaction is quenched, often with an ice/acid mixture. For the synthesis of Raloxifene itself, this step is followed by demethylation using agents like ethanethiol. For Raloxifene Bismethyl Ether, this demethylation step would be omitted.
-
Purification and Salt Formation : The crude product is isolated and purified, commonly through recrystallization. The final hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent system.
Note: This protocol is a generalized representation for the synthesis of the Raloxifene core structure. Researchers must develop and optimize specific reaction conditions, including stoichiometry, temperature, and reaction times, for the synthesis of this compound.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Salt | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 7. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heteroletters.org [heteroletters.org]
A Comparative Analysis of Raloxifene and Its Bismethyl Ether Derivative for Researchers and Drug Development Professionals
An In-depth Technical Guide
This document provides a comprehensive technical overview of the core differences between the selective estrogen receptor modulator (SERM), Raloxifene, and its metabolite, Raloxifene Bismethyl Ether. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed comparison of their chemical properties, biological activities, and underlying mechanisms of action.
Introduction
Raloxifene is a second-generation SERM utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals. Its therapeutic efficacy is derived from its tissue-specific estrogenic and anti-estrogenic activities. Raloxifene Bismethyl Ether is a recognized metabolite of Raloxifene in which both phenolic hydroxyl groups are methylated. This structural modification significantly alters its pharmacological profile, rendering it largely inactive as a direct estrogen receptor ligand. This guide will explore the critical distinctions between these two molecules, providing quantitative data, experimental methodologies, and visual representations of their molecular interactions.
Chemical and Physical Properties
Raloxifene and Raloxifene Bismethyl Ether share a common benzothiophene (B83047) core structure but differ in the functional groups at the 6 and 4' positions.
Table 1: Physicochemical Properties of Raloxifene and Raloxifene Bismethyl Ether
| Property | Raloxifene | Raloxifene Bismethyl Ether |
| Chemical Formula | C₂₈H₂₇NO₄S | C₃₀H₃₁NO₄S |
| Molecular Weight | 473.58 g/mol | 501.64 g/mol |
| Appearance | Off-white to pale-yellow solid | Not widely reported, likely a solid |
| Solubility | Very slightly soluble in water | Not widely reported, expected to be less soluble in aqueous media |
| Key Structural Difference | Two phenolic hydroxyl groups | Both hydroxyl groups are methylated (methoxy groups) |
Mechanism of Action and Pharmacological Profile
The primary pharmacological difference between Raloxifene and its bismethyl ether derivative lies in their interaction with the estrogen receptor (ER).
Raloxifene
Raloxifene's biological effects are mediated through its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] This binding is tissue-specific, leading to either estrogen agonist or antagonist effects.
-
Agonist Activity: In bone tissue, Raloxifene acts as an estrogen agonist, which helps to inhibit bone resorption and maintain bone mineral density.[2]
-
Antagonist Activity: In breast and uterine tissues, it acts as an estrogen antagonist, competitively inhibiting the binding of endogenous estrogens and thereby reducing the risk of estrogen-driven cancers.[3]
The differential activity of Raloxifene is due to the unique conformational changes it induces in the estrogen receptor upon binding. This, in turn, leads to the recruitment of different co-activator and co-repressor proteins in various cell types, resulting in tissue-specific gene expression.
Raloxifene Bismethyl Ether
Raloxifene Bismethyl Ether is generally considered an inactive metabolite of Raloxifene due to the methylation of the two hydroxyl groups.[4] These hydroxyl groups are critical for high-affinity binding to the estrogen receptor. While direct, head-to-head comparative studies on ER binding affinity are not extensively published, the available data and the principles of medicinal chemistry strongly suggest a significantly reduced affinity for the estrogen receptor.
One study reported an IC50 value of 300 nM for Raloxifene Bismethyl Ether in an antiproliferative assay using MCF-7 breast cancer cells. This indicates some level of biological activity, although it is substantially weaker than that of Raloxifene, which typically exhibits ER binding affinity in the low nanomolar range.
Table 2: Comparative Pharmacological Data
| Parameter | Raloxifene | Raloxifene Bismethyl Ether | Reference |
| ERα Binding Affinity (IC50) | ~20 nM | Significantly higher (inactive) | [5] |
| MCF-7 Cell Proliferation (IC50) | Not specified in this context | 300 nM | [5] |
| Primary Mechanism of Action | Selective Estrogen Receptor Modulation | Estrogen Receptor Inactive | [4] |
Signaling Pathways
The signaling pathways activated by Raloxifene are complex and tissue-dependent. The primary pathway involves the nuclear estrogen receptors.
Caption: Raloxifene's tissue-specific signaling pathway.
Due to its inactivity at the estrogen receptor, Raloxifene Bismethyl Ether is not expected to significantly engage these primary signaling pathways.
Experimental Protocols
Synthesis of Raloxifene Bismethyl Ether
Objective: To synthesize Raloxifene Bismethyl Ether from Raloxifene.
Materials:
-
Raloxifene hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Anhydrous acetone
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Preparation: In a round-bottom flask, dissolve Raloxifene hydrochloride in a suitable solvent mixture (e.g., acetone/water) and neutralize with a base (e.g., sodium bicarbonate) to obtain the free base form of Raloxifene. Extract the free base with an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent to yield solid Raloxifene.
-
Methylation Reaction: To a solution of Raloxifene (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (excess, e.g., 5 equivalents). The mixture is stirred at room temperature for 30 minutes.
-
Dimethyl sulfate (excess, e.g., 4 equivalents) is then added dropwise to the suspension at 0°C.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water.
-
The aqueous layer is extracted twice more with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Raloxifene Bismethyl Ether.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Estrogen Receptor Binding Assay
Objective: To determine the in vitro binding affinity of Raloxifene and Raloxifene Bismethyl Ether to the estrogen receptor (ERα) through a competitive radioligand binding assay.
Materials:
-
Human recombinant ERα
-
[³H]-Estradiol (radioligand)
-
Raloxifene and Raloxifene Bismethyl Ether (test compounds)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
-
Filter mats
Procedure:
-
Compound Preparation: Prepare stock solutions of Raloxifene and Raloxifene Bismethyl Ether in DMSO. Create a series of dilutions of each test compound in the binding buffer.
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-Estradiol, and the various concentrations of the test compounds (or vehicle control).
-
Incubation: Add the human recombinant ERα to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: The data will be used to generate a dose-response curve by plotting the percentage of specific binding of [³H]-Estradiol against the log concentration of the competitor compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated using non-linear regression analysis.
Caption: Comparative experimental workflow diagram.
Conclusion
The structural modification of Raloxifene to its bismethyl ether derivative by methylation of the phenolic hydroxyl groups results in a profound loss of estrogen receptor binding affinity and, consequently, its characteristic SERM activity. While Raloxifene engages in tissue-specific ER signaling to exert its therapeutic effects, Raloxifene Bismethyl Ether is largely considered an inactive metabolite in this regard. This technical guide highlights the critical role of the hydroxyl groups in the pharmacophore of Raloxifene for its interaction with the estrogen receptor. For researchers in drug development, Raloxifene Bismethyl Ether serves as an important tool compound and a negative control in studies investigating the mechanism of action of SERMs and the structural requirements for estrogen receptor modulation.
References
The Architect's Guide to Raloxifene Analogs: A Technical Overview of Synthesis and Signaling
For Immediate Release
This technical guide provides an in-depth exploration of the synthetic pathways for Raloxifene and its diverse analogs and derivatives. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of established and novel synthetic strategies, detailed experimental protocols, and a comparative analysis of quantitative data. Furthermore, it elucidates the key signaling pathways modulated by these compounds, offering a molecular-level understanding of their therapeutic action.
Core Synthetic Strategies for the Raloxifene Scaffold
The synthesis of Raloxifene and its analogs primarily revolves around the construction of the core 2-arylbenzothiophene structure. Key intermediates in this process include a substituted benzothiophene (B83047) and a side-chain-bearing acylating agent. The central coupling reaction is typically a Friedel-Crafts acylation, followed by demethylation to unmask the phenolic hydroxyl groups crucial for biological activity.
A prevalent pathway commences with the synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302). This intermediate is then subjected to Friedel-Crafts acylation with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride. The final step involves the demethylation of the methoxy (B1213986) groups, traditionally using reagents like aluminum chloride and the foul-smelling ethanethiol (B150549), although greener alternatives have been developed.[1][2]
General Synthesis of Raloxifene Hydrochloride
A robust and high-purity synthesis of Raloxifene hydrochloride has been well-documented, involving a critical Friedel-Crafts acylation followed by a one-pot deprotection and crystallization.[3] This method offers high yields and purity, crucial for pharmaceutical applications.
Experimental Protocol: High-Purity Synthesis of Raloxifene Hydrochloride [3][4]
Step 1: Preparation of 4-[2-(1-Piperidinyl)ethoxy]benzoyl Chloride Hydrochloride
To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (55g) in dichloromethane (B109758) (200 mL), thionyl chloride (56g) is added under a nitrogen atmosphere at 25-35°C. The mixture is heated to 40°C for 3 hours. The solvent and excess thionyl chloride are then removed under vacuum to yield the crude acid chloride.[3][4]
Step 2: Friedel-Crafts Acylation
The crude acid chloride is dissolved in dichloromethane (250 mL). To this solution, 6-methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzothiophene (50g) is added. The mixture is cooled to 10-15°C, and aluminum chloride (137.5g) is added portion-wise. The reaction is allowed to proceed at 25-35°C for 4 hours. The reaction is subsequently quenched by slow addition to water at 0-5°C. The organic layer is separated, washed with water and dilute HCl, and then concentrated under vacuum.[3][4]
Step 3: One-Pot Deprotection and Crystallization
The crude intermediate from the previous step is treated with methanol (B129727) (200 mL) and a 50% aqueous sodium hydroxide (B78521) solution (100 mL). The mixture is heated to 65-70°C for 10 hours. After cooling, activated charcoal is added, and the mixture is filtered. The pH of the filtrate is adjusted to 2 with aqueous hydrochloric acid at 65-70°C. Water (300 mL) is added, and the mixture is cooled to 0-5°C to precipitate the product. The solid is filtered, washed with methanol, and dried to afford Raloxifene hydrochloride.[3]
Greener Demethylation Approach
To mitigate the use of hazardous and malodorous reagents, a greener demethylation process has been developed, substituting ethanethiol with the less volatile and odorless decanethiol.[1][2][5]
Experimental Protocol: Greener Demethylation of Raloxifene Precursor [1]
To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (14.3 g) in methylene (B1212753) dichloride (400 mL) and pyridine (B92270) (0.5 mL), thionyl chloride (23.8 g) is added dropwise. The resulting acid chloride is then reacted with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g) in the presence of anhydrous aluminum chloride (37.0 g). After stirring, decanethiol (28.0 g) is added, and the reaction is stirred for an additional 2 hours. The reaction is quenched with a mixture of methanol, ice, and concentrated HCl. The precipitated solid is collected and purified.
Synthesis of Raloxifene Analogs and Derivatives
The modular nature of Raloxifene synthesis allows for the introduction of various functionalities to probe structure-activity relationships (SAR) and develop analogs with improved therapeutic profiles.
C6-Substituted Raloxifene Derivatives
Modifications at the C6 position of the benzothiophene core have been explored to modulate the estrogenic/anti-estrogenic activity of Raloxifene.[6][7] The synthesis of these analogs often involves the preparation of a C6-functionalized benzothiophene intermediate, followed by the standard acylation and deprotection sequence.
Table 1: Synthesis of 6-Substituted Benzothiophenes via Halogen-Metal Exchange [7]
| Entry | Electrophile | Product | Yield (%) |
| 1 | DMF | 6-Formylbenzothiophene | 75 |
| 2 | CO₂ | 6-Carboxybenzothiophene | 81 |
| 3 | N-Methoxy-N-methylacetamide | 6-Acetylbenzothiophene | 68 |
| 4 | N-Methoxy-N-methylbenzamide | 6-Benzoylbenzothiophene | 72 |
Experimental Protocol: Friedel-Crafts Acylation of C6-Substituted Benzothiophenes [7]
A C6-substituted 6-methoxy-2-(4-methoxyphenyl)benzothiophene (1 equivalent) and 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride (1.1 equivalents) are heated in chlorobenzene (B131634) at 140°C in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) for 9-12 hours. The resulting ketone is then deprotected to yield the final C6-substituted Raloxifene analog.
Sulfamoylated Raloxifene Derivatives
Sulfamoylated analogs of Raloxifene have been synthesized to act as dual-targeting agents, inhibiting steroid sulfatase (STS) and modulating the estrogen receptor.[8][9]
Table 2: Biological Activity of Sulfamoylated Raloxifene Derivatives [8]
| Compound | STS Inhibition IC₅₀ (nM, whole JEG3 cells) | ERα Binding Affinity (Kᵢ, nM) |
| Raloxifene | Inactive | - |
| Bis-sulfamate 7 | 12.2 | 13 |
| Mono-sulfamate 8 | Weaker than 7 | 1.5 |
Experimental Protocol: Synthesis of Raloxifene bis-sulfamate [8]
To a solution of Raloxifene (1 equivalent) in DMF, sodium hydride (2 equivalents) is added. Subsequently, sulfamoyl chloride (10 equivalents) is added, and the reaction mixture is stirred at room temperature. The resulting bis-sulfamoylated product is purified by preparative HPLC.
Fluoroalkylated Raloxifene Derivatives
Fluoroalkylated derivatives of Raloxifene have been synthesized, with the key step being a Stille cross-coupling reaction to form the C-C bond between the benzothiophene core and a substituted phenyl group.[10][11] These analogs have shown high binding affinities for the estrogen receptor.[10][11]
Table 3: Estrogen Receptor Binding Affinities of Fluoroalkylated Raloxifenes [10][11]
| Compound | Relative Binding Affinity (%) vs. Estradiol |
| Raloxifene | 25 |
| Fluoroalkylated analog 1 | 45 |
| Fluoroalkylated analog 2 | 60 |
| Fluoroalkylated analog 3 | 89 |
Visualization of Synthetic and Signaling Pathways
To further clarify the complex relationships in Raloxifene synthesis and its mechanism of action, the following diagrams have been generated using the DOT language.
Synthetic Pathways
Caption: Core and analog synthesis pathways for Raloxifene.
Signaling Pathways
Caption: Genomic and non-genomic signaling pathways of Raloxifene.
Conclusion
The synthetic versatility of the Raloxifene scaffold has enabled the development of a wide array of analogs with tailored biological activities. This guide provides a foundational understanding of the key synthetic transformations and detailed protocols that underpin the creation of these important therapeutic agents. The elucidation of their signaling pathways further enhances our ability to design next-generation selective estrogen receptor modulators with improved efficacy and safety profiles. The presented data and methodologies serve as a valuable resource for the continued advancement of research in this critical area of medicinal chemistry.
References
- 1. hakon-art.com [hakon-art.com]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. heteroletters.org [heteroletters.org]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Synthesis and binding affinities of fluoroalkylated raloxifenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Unveiling Raloxifene Bismethyl Ether: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Raloxifene Bismethyl Ether, a key research compound and a metabolite of the well-known selective estrogen receptor modulator (SERM), Raloxifene. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, biological activity, and applications in experimental settings.
Introduction
Raloxifene Bismethyl Ether, chemically known as [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone, is a derivative of Raloxifene where both phenolic hydroxyl groups have been methylated.[1][2] This structural modification renders the compound inactive as a ligand for the estrogen receptor (ER).[1][2] Consequently, Raloxifene Bismethyl Ether serves as an invaluable tool in research, particularly as a negative control, to delineate the estrogen receptor-dependent and -independent effects of its parent compound, Raloxifene. Its primary utility lies in studies investigating the non-classical mechanisms of action of SERMs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Raloxifene Bismethyl Ether is presented in Table 1. It is important to note that comprehensive experimental data for the non-deuterated form is not extensively available in the public domain. Some properties listed are for the deuterated analogue or are computational predictions.
Table 1: Physicochemical Properties of Raloxifene Bismethyl Ether and its Deuterated Analog
| Property | Value | Source |
| Chemical Name | [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone | [3] |
| CAS Number | 84541-36-6 (hydrochloride); 1185006-58-9 (deuterated) | [4][5] |
| Molecular Formula | C₃₀H₃₁NO₄S | [2] |
| Molecular Weight | 501.64 g/mol | [2] |
| Molecular Formula (D4) | C₃₀H₂₇D₄NO₄S | [4] |
| Appearance | Yellow Foam (deuterated) | Inferred from commercial suppliers |
| Solubility (deuterated) | Soluble in DMF, DMSO, Methanol | Inferred from commercial suppliers |
Synthesis of Raloxifene Bismethyl Ether
A plausible synthetic route would begin with the synthesis of the Raloxifene core structure, followed by a double methylation reaction. Standard methylation procedures for phenols, such as using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base (e.g., potassium carbonate), would be employed.
Caption: Plausible final step in the synthesis of Raloxifene Bismethyl Ether.
Biological Activity and Mechanism of Action
The defining characteristic of Raloxifene Bismethyl Ether is its inactivity at the estrogen receptor.[1][2] The presence of the methyl ether groups at the positions corresponding to the phenolic hydroxyls in Raloxifene prevents the necessary hydrogen bonding interactions within the ligand-binding pocket of the ER, which are crucial for receptor activation or antagonism.
This inactivity makes Raloxifene Bismethyl Ether an ideal negative control in experiments designed to investigate the ER-independent effects of Raloxifene. By comparing the effects of Raloxifene with those of Raloxifene Bismethyl Ether, researchers can distinguish between cellular or physiological responses that are mediated by the ER and those that occur through alternative pathways.
Caption: Interaction of Raloxifene and Raloxifene Bismethyl Ether with the Estrogen Receptor.
Experimental Protocols
The primary application of Raloxifene Bismethyl Ether is as a negative control in research settings. A notable example is its use in a study by Gallant et al. (2014) to investigate the bone cell-independent effects of Raloxifene on the material properties of bone.
5.1 Ex Vivo Treatment of Bone Beams (Adapted from Gallant et al., 2014)
-
Objective: To determine if the effects of Raloxifene on bone toughness are independent of estrogen receptor signaling.
-
Experimental Setup:
-
Cortical bone beams are machined from donor bone (e.g., canine or human).
-
Bone beams are devitalized to remove living cells.
-
Beams are incubated in a phosphate-buffered saline (PBS) solution containing one of the following:
-
Vehicle (Control)
-
Raloxifene
-
Raloxifene Bismethyl Ether (Negative Control)
-
-
Incubation is carried out for a specified period (e.g., 2 weeks).
-
Following incubation, the mechanical properties of the bone beams (e.g., toughness) are assessed using a 4-point bending test.
-
-
Expected Outcome: If the beneficial effects of Raloxifene on bone toughness are ER-mediated, then Raloxifene Bismethyl Ether should have no effect compared to the vehicle control. Conversely, if the effects are ER-independent, both Raloxifene and potentially its bismethyl ether derivative (if the effect is mediated by a different part of the molecule) might show similar effects, or Raloxifene would have an effect while the bismethyl ether does not, indicating the hydroxyl groups are crucial for the non-ER mediated effect. The study by Gallant et al. demonstrated that the hydroxyl groups of Raloxifene were important for the observed effects on bone toughness and water content, and Raloxifene Bismethyl Ether did not replicate these effects, confirming the importance of the hydroxyl groups for this specific ER-independent action.
Caption: Workflow for assessing the ex vivo effects of Raloxifene and its derivatives on bone.
Conclusion
Raloxifene Bismethyl Ether is a crucial research compound for elucidating the complex pharmacology of Raloxifene. Its inactivity at the estrogen receptor makes it an indispensable negative control for differentiating between ER-dependent and ER-independent mechanisms of action. This technical guide provides a foundational understanding of Raloxifene Bismethyl Ether for its effective application in scientific research. Further studies are warranted to fully characterize its physicochemical properties and to explore its potential in other experimental contexts.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Raloxifene-d4 Bismethyl Ether | CAS 1185006-58-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heteroletters.org [heteroletters.org]
Unraveling the Role of Raloxifene Bismethyl Ether in Bone Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of Raloxifene Bismethyl Ether (RBE) in bone tissue studies. While its parent compound, Raloxifene, is a well-established selective estrogen receptor modulator (SERM) for the treatment of postmenopausal osteoporosis, RBE serves as a critical tool for elucidating the specific mechanisms of SERM action on bone. This document summarizes the current understanding of RBE's interaction with bone tissue, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications. The evidence strongly indicates that RBE, lacking the key hydroxyl groups of Raloxifene, is biologically inactive in terms of both estrogen receptor-mediated pathways and direct, cell-independent effects on the bone matrix.
Introduction: The Significance of Raloxifene and its Analogs
Raloxifene is a second-generation SERM that exhibits tissue-selective estrogenic and anti-estrogenic effects.[1] In bone, it acts as an estrogen agonist, inhibiting bone resorption and reducing the risk of vertebral fractures in postmenopausal women.[2] Its mechanism of action is primarily attributed to its binding to estrogen receptors (ERα and ERβ), which leads to the modulation of downstream signaling pathways that regulate bone remodeling.[1]
To dissect the intricate mechanisms of Raloxifene's beneficial effects on bone, researchers have utilized various analogs. Among these, Raloxifene Bismethyl Ether (RAL bis-Me) is of particular importance. In RBE, the hydroxyl groups at the 4' and 6 positions of the Raloxifene molecule are replaced by methoxy (B1213986) groups. This structural modification has profound implications for its biological activity.
Biological Inactivity of Raloxifene Bismethyl Ether in Bone
Current research consistently demonstrates that Raloxifene Bismethyl Ether is an estrogen receptor-inactive compound.[3] The hydroxyl groups on the Raloxifene molecule are crucial for high-affinity binding to the ligand-binding domain of estrogen receptors. By masking these groups, RBE is unable to effectively dock with ERα and ERβ and, consequently, fails to initiate the downstream signaling cascades that are characteristic of Raloxifene's action in bone cells.
Furthermore, studies have revealed a cell-independent mechanism through which Raloxifene can improve the mechanical properties of the bone matrix. This effect is also attributed to the presence of its hydroxyl groups. A key study demonstrated that Raloxifene Bismethyl Ether, lacking these functional groups, does not exert this beneficial effect on bone toughness.[3]
Quantitative Data Summary
The primary role of Raloxifene Bismethyl Ether in bone research has been as a negative control to highlight the activity of Raloxifene. Therefore, the quantitative data associated with RBE predominantly reflects a lack of effect.
| Parameter | Raloxifene | Raloxifene Bismethyl Ether | Reference Study |
| Estrogen Receptor Binding | High Affinity | Inactive | [3] |
| Effect on Bone Tissue Toughness | Significant Increase | No Effect | [3] |
| Modulation of Osteoclast Activity | Inhibits | Not Reported (Expected No Effect) | - |
| Modulation of Osteoblast Activity | Stimulates | Not Reported (Expected No Effect) | - |
Key Experimental Protocols
The following experimental protocols are based on the pivotal study by Gallant MA, et al. (2014), which utilized Raloxifene Bismethyl Ether to investigate the cell-independent effects of Raloxifene on bone.[3]
Ex Vivo Bone Beam Incubation
-
Objective: To assess the direct, cell-independent effects of Raloxifene and its analogs on the mechanical properties of bone.
-
Specimen Preparation: Cortical bone beams are machined from a suitable animal model (e.g., canine or human donors). The beams are depleted of living cells through a series of freeze-thaw cycles and washes.
-
Incubation: The acellular bone beams are incubated in a phosphate-buffered saline (PBS) solution containing either Raloxifene, Raloxifene Bismethyl Ether, or a vehicle control. The incubation is typically carried out at 37°C for a specified period (e.g., 2 weeks).
-
Outcome Measures: Following incubation, the mechanical properties of the bone beams are assessed using methods such as four-point bending tests to determine parameters like tissue toughness.
Mechanical Testing of Bone Beams
-
Objective: To quantify the changes in the mechanical properties of bone following treatment.
-
Procedure: A four-point bending test is performed on the incubated bone beams. The beams are loaded until failure, and the force-displacement data are recorded.
-
Data Analysis: From the force-displacement curve, several mechanical properties can be calculated, including:
-
Ultimate Force: The maximum force the bone can withstand before failure.
-
Stiffness: The resistance of the bone to deformation under load.
-
Energy to Failure (Toughness): The total energy absorbed by the bone before it fractures.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.
Caption: Raloxifene's ER-mediated signaling pathway in bone cells, contrasted with the inactivity of RBE.
Caption: Cell-independent action of Raloxifene on the bone matrix, highlighting the inaction of RBE.
Caption: Experimental workflow for assessing the cell-independent effects of Raloxifene and its analogs.
Conclusion and Future Directions
The study of Raloxifene Bismethyl Ether has been instrumental in confirming the dual mechanism of action of Raloxifene on bone tissue. Its biological inactivity, stemming from the absence of critical hydroxyl groups, underscores the necessity of these functional moieties for both estrogen receptor-mediated signaling and direct, cell-independent interactions with the bone matrix. For researchers and drug development professionals, Raloxifene Bismethyl Ether serves as an indispensable negative control in experiments aimed at dissecting the structure-activity relationships of SERMs and other bone-targeting agents.
Future research could explore the synthesis and evaluation of other Raloxifene analogs with targeted modifications to further refine our understanding of SERM pharmacology in bone. Such studies will be crucial for the development of next-generation therapies for osteoporosis with enhanced efficacy and improved safety profiles.
References
Investigating the Estrogen Receptor Binding Affinity of Raloxifene Bismethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. Its therapeutic efficacy is intrinsically linked to its differential binding and modulation of estrogen receptors alpha (ERα) and beta (ERβ) in various tissues. This technical guide delves into the estrogen receptor binding affinity of a specific metabolite, Raloxifene Bismethyl Ether. Contrary to the high affinity of the parent compound, evidence strongly indicates that the bismethylated form is an estrogen receptor inactive compound. This guide will explore the structural basis for this inactivity, present comparative binding affinity data for raloxifene and its derivatives, detail the experimental methodologies used for these determinations, and provide visual representations of the pertinent biological and experimental frameworks.
Introduction: Raloxifene and the Estrogen Receptor
Raloxifene's pharmacological activity is mediated through its interaction with estrogen receptors, which are ligand-activated transcription factors. There are two main subtypes, ERα and ERβ, which can have distinct and sometimes opposing physiological roles. Upon binding, SERMs like raloxifene induce conformational changes in the receptor, leading to tissue-specific agonist or antagonist effects. For instance, raloxifene exhibits estrogen-like (agonist) effects on bone, helping to maintain bone mineral density, while demonstrating anti-estrogen (antagonist) effects in breast and uterine tissues, which is crucial for its role in breast cancer risk reduction.[1][2][3] The binding affinity of a compound for these receptors is a critical determinant of its potency and overall pharmacological profile.
Raloxifene Bismethyl Ether: An Inactive Metabolite
Raloxifene Bismethyl Ether is a metabolite of raloxifene in which both of the hydroxyl groups on the parent molecule have been replaced by methoxy (B1213986) groups. This seemingly minor structural modification has a profound impact on the molecule's ability to interact with the estrogen receptor. Multiple sources explicitly state that Raloxifene Bismethyl Ether is an estrogen receptor inactive compound.[4][5] The likely reason for this inactivity is the absence of the hydroxyl groups, which are critical for forming hydrogen bonds within the ligand-binding pocket of the estrogen receptor. These hydrogen bonds are essential for the high-affinity interaction of raloxifene with the receptor.[6]
Comparative Estrogen Receptor Binding Affinity
To understand the impact of the bismethylation, it is essential to compare the binding affinity of Raloxifene Bismethyl Ether with that of the parent compound, raloxifene, and other derivatives. While direct quantitative data for the bismethyl ether is scarce due to its inactivity, the data for raloxifene and its analogs highlight the importance of the hydroxyl groups.
| Compound | Receptor | Binding Affinity Metric | Value | Reference |
| Raloxifene | ERα | Relative Binding Affinity (vs. Estradiol) | 25% | [7] |
| Raloxifene | ERα | IC50 | < 10 µM (general) | [8] |
| Fluoroalkylated Raloxifene Derivative 1 | ERα | Relative Binding Affinity (vs. Estradiol) | 45% | [7] |
| Fluoroalkylated Raloxifene Derivative 2 | ERα | Relative Binding Affinity (vs. Estradiol) | 60% | [7] |
| Fluoroalkylated Raloxifene Derivative 3 | ERα | Relative Binding Affinity (vs. Estradiol) | 89% | [7] |
| Raloxifene Monosulfamate (R-mono-I 8) | ERα | Ki | 1.5 nM | [9][10] |
| Raloxifene Bis-sulfamate (R-bis 7) | ERα | Ki | 13 nM | [9][10] |
| Raloxifene 6-Monomethyl Ether | ERα | IC50 (MCF-7 cells) | 250 nM | [11] |
| Raloxifene Bismethyl Ether | ER | Activity | Inactive | [4][5] |
Experimental Protocols for Determining Estrogen Receptor Binding Affinity
The determination of a compound's binding affinity for estrogen receptors is typically accomplished through competitive binding assays. These assays measure the ability of a test compound to displace a known high-affinity radiolabeled or fluorescently labeled ligand from the receptor.
Radioligand Binding Assay
A common method involves the use of a radiolabeled estrogen, such as [³H]-estradiol, and either purified estrogen receptors or cell lysates containing the receptors.
Workflow:
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the estrogen receptor source in the presence of varying concentrations of the unlabeled test compound (e.g., Raloxifene Bismethyl Ether).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through various techniques, such as filtration, dextran-coated charcoal adsorption, or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.
Fluorescence Polarization (FP) Assay
This method utilizes a fluorescently labeled estrogen analog (fluorophore).
Workflow:
-
Principle: When the small, fluorescently labeled ligand is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger estrogen receptor, its tumbling is slowed, leading to a high fluorescence polarization signal.
-
Competition: A fixed concentration of the estrogen receptor and the fluorescent ligand are incubated with increasing concentrations of the unlabeled test compound.
-
Measurement: As the test compound competes with the fluorescent ligand for binding to the receptor, the amount of unbound fluorescent ligand increases, leading to a decrease in the fluorescence polarization signal.[8]
-
Data Analysis: Similar to the radioligand binding assay, the data is used to calculate an IC50 value, which reflects the binding affinity of the test compound.
Visualizing Key Concepts
Signaling Pathway of Estrogen Receptor Modulation
Caption: Generalized signaling pathway of estrogen receptor modulation by ligands like estrogen or SERMs.
Competitive Binding Assay Workflow```dot
Caption: Logical flow illustrating the structure-activity relationship for ER binding.
Conclusion
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and binding affinities of fluoroalkylated raloxifenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Preliminary In Vitro Studies of Raloxifene Bismethyl Ether Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Raloxifene (B1678788) Bismethyl Ether hydrochloride, a key metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document synthesizes the limited available data and presents it in a structured format, supplemented with detailed experimental protocols and conceptual diagrams to facilitate further research and development.
Introduction
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. Its biological activity is mediated through its interaction with estrogen receptors (ERs), acting as an agonist in bone and an antagonist in breast and uterine tissues.[1][2] Raloxifene Bismethyl Ether hydrochloride is a metabolite of Raloxifene in which the hydroxyl groups at the 6-position of the benzothiophene (B83047) core and the 4'-position of the 2-aryl substituent are both methylated. These hydroxyl groups are crucial for the binding of Raloxifene to the estrogen receptor. Consequently, Raloxifene Bismethyl Ether is characterized as an estrogen receptor-inactive compound.
Core Compound Profile
The primary role of Raloxifene Bismethyl Ether in scientific literature is as a tool to understand the mechanism of action of its parent compound, Raloxifene. The absence of the critical hydroxyl moieties in the bismethylated form provides a valuable negative control in studies investigating the estrogen receptor-dependent and -independent effects of Raloxifene.
| Property | Raloxifene | This compound | Reference |
| Chemical Structure | Contains two hydroxyl groups | Both hydroxyl groups are replaced by methoxy (B1213986) groups | |
| Estrogen Receptor (ER) Binding | High affinity | Inactive; does not bind to the estrogen receptor | |
| Biological Activity | Selective Estrogen Receptor Modulator (SERM) | Generally considered biologically inactive with respect to ER-mediated pathways | |
| Primary Use in Research | Study of estrogenic and anti-estrogenic effects | Negative control to elucidate the role of hydroxyl groups in Raloxifene's activity | [3] |
Experimental Protocols
Due to the limited specific in vitro studies published for this compound, this section provides detailed, representative protocols for the key experiments that would be used to formally characterize its lack of estrogen receptor-mediated activity.
This assay is designed to determine the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.
Objective: To quantify the binding affinity of this compound for the estrogen receptor (ERα and ERβ).
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compound (this compound)
-
Unlabeled 17β-estradiol (for standard curve)
-
Assay buffer (e.g., Tris-EDTA-Glycerol buffer)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Preparation of Reagents: Prepare assay buffer and serial dilutions of the test compound, unlabeled 17β-estradiol, and [³H]-17β-estradiol.
-
Incubation: In microcentrifuge tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol.
-
Equilibration: Incubate the mixture at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Separate the receptor-bound [³H]-17β-estradiol from the unbound ligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol) is then determined. A very high or non-determinable IC50 for this compound would confirm its inactivity.
This assay assesses the estrogenic or anti-estrogenic effects of a compound on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.
Objective: To determine if this compound exhibits estrogenic (proliferative) or anti-estrogenic (inhibition of estrogen-induced proliferation) effects.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-dextran treated FBS (to remove endogenous steroids)
-
Test compound (this compound)
-
17β-estradiol (positive control for proliferation)
-
Raloxifene (positive control for anti-estrogenic effect)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Protocol:
-
Cell Seeding: Plate MCF-7 cells in 96-well plates in regular culture medium and allow them to attach for 24 hours.
-
Hormone Deprivation: Replace the medium with one containing charcoal-dextran treated FBS and incubate for 48-72 hours to synchronize the cells and minimize the effects of endogenous estrogens.
-
Treatment: Treat the cells with various concentrations of this compound, alone (to test for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to test for antagonist activity). Include appropriate controls (vehicle, 17β-estradiol alone, Raloxifene).
-
Incubation: Incubate the cells for 6 days.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Compare the cell proliferation in wells treated with this compound to the control wells. Lack of proliferation (agonist test) and no inhibition of estradiol-induced proliferation (antagonist test) would confirm its inactivity.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic relationship of Raloxifene Bismethyl Ether to its parent compound and a generalized workflow for assessing its biological activity.
Metabolic pathway and differential estrogen receptor interaction.
Experimental workflow for assessing estrogen receptor activity.
Conclusion
The available evidence strongly indicates that this compound is an estrogen receptor-inactive metabolite of Raloxifene. Its primary utility in research is as a negative control to delineate the ER-dependent mechanisms of Raloxifene from other potential cell-independent effects. The experimental protocols detailed in this guide provide a robust framework for formally confirming this inactivity and for use in comparative studies. Further investigation into any potential non-ER-mediated activities of this metabolite, while currently not supported by existing literature, could be an area for future exploration.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Bone cell-independent benefits of raloxifene on the skeleton: a novel mechanism for improving bone material properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Dissolving Raloxifene Bismethyl Ether Hydrochloride for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Raloxifene (B1678788) Bismethyl Ether hydrochloride is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM).[1][2][3] Like many pharmaceutical compounds, it is hydrophobic, presenting a challenge for dissolution in aqueous cell culture media. Proper solubilization is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for dissolving Raloxifene Bismethyl Ether hydrochloride and preparing it for use in cell culture experiments.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid.[4] Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[4][5] While specific solubility data for this compound is not extensively published, the solubility of its parent compound, Raloxifene hydrochloride, provides a strong indication of suitable solvents. The general principle for dissolving hydrophobic compounds is to first create a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in the aqueous culture medium.[6][7][8]
Table 1: Solubility of Raloxifene Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~15 | ~29.4 | Not Specified |
| Dimethylformamide (DMF) | ~10 | ~19.6 | Not Specified |
| Ethanol | ~0.1 | ~0.2 | Not Specified |
| Water | 0.0146 | 0.0286 | Not Specified |
| Phosphate Buffer (pH 6.8) | 0.38 | 0.745 | Not Specified |
| DMSO:PBS (1:2, pH 7.2) | ~0.3 | ~0.59 | Not Specified |
Note: Data presented is for Raloxifene hydrochloride (MW: 510.0 g/mol ) and serves as a close proxy for this compound (MW: 538.10 g/mol ). Molar solubility was calculated based on the respective molecular weights. Data sourced from multiple references.[4][9][10][11]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation.[6]
-
Weigh: Carefully weigh the desired amount of the compound. For a 10 mM stock solution, the required mass is 5.38 mg per 1 mL of DMSO (Molecular Weight = 538.10 g/mol ).
-
Dissolve: Add the appropriate volume of DMSO to the powder. Vortex the solution vigorously until the compound is completely dissolved.[7][8] A brief sonication (5-10 minutes) can be used to aid dissolution if necessary.[6][8] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.[6][8] Store the aliquots at -20°C or -80°C, protected from light. The stock solution in DMSO is stable for extended periods when stored properly.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution into the final cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A concentration of 0.1% is often considered safe for most cell lines.[5] Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation: Hydrophobic compounds can precipitate when diluted into aqueous solutions.[8][12] To minimize this, add the stock solution to the culture medium while vortexing or stirring to ensure rapid and uniform dispersion.[6] It is also recommended to warm the culture medium to 37°C before adding the compound.[12]
Procedure:
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Add the required volume of the 10 mM stock solution to the pre-warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 10 µL of the 10 mM stock solution to 10 mL of culture medium.
-
Mix Immediately: Immediately after adding the stock solution, vortex or gently pipette the medium up and down to ensure the compound is evenly dispersed and remains in solution.
-
Use Promptly: Use the freshly prepared working solution for your cell culture experiments as soon as possible. Aqueous solutions of Raloxifene are not recommended for storage for more than one day.[4]
Visualizations
Experimental Workflow
References
- 1. This compound | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Solubility determination of raloxifene hydrochloride in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 47.94.85.12:8889 [47.94.85.12:8889]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
Raloxifene Bismethyl Ether hydrochloride solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. These application notes provide essential data and protocols regarding the solubility of its hydrochloride salt in various organic solvents, which is critical for its use in in-vitro and in-vivo research settings.
Note on Raloxifene Bismethyl Ether Hydrochloride: Publicly available solubility data specifically for this compound is limited. The following data pertains to the more commonly studied Raloxifene hydrochloride . Researchers should consider that the bismethyl ether derivative may exhibit different solubility characteristics and should determine its solubility experimentally for their specific applications.
Solubility Data
The solubility of a compound is a key physicochemical property that influences its biological activity and formulation development. The following table summarizes the solubility of Raloxifene hydrochloride in Dimethyl Sulfoxide (DMSO) and other common organic solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Temperature |
| DMSO | ~100 | ~195 | Room Temperature |
| Ethanol | <1 (Slightly Soluble) | <1.95 | Room Temperature |
| Methanol | Sparingly Soluble | - | Room Temperature |
| Water | <1 (Slightly Soluble) | <1.95 | Room Temperature |
Note: The exact solubility can vary depending on the specific lot of the compound, the purity of the solvent, and the ambient temperature and humidity.
Experimental Protocols
Protocol for Preparing a Stock Solution of Raloxifene Hydrochloride in DMSO
This protocol describes the preparation of a 10 mM stock solution of Raloxifene hydrochloride in DMSO.
Materials:
-
Raloxifene hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of Raloxifene hydrochloride powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need approximately 5.12 mg (Molecular Weight: 510.04 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the Raloxifene hydrochloride powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes to dissolve the compound.
-
Warming (Optional): If the compound does not fully dissolve, warm the solution in a water bath at 37°C for 10-15 minutes. Vortex again.
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).
General Protocol for Solubility Determination (Visual Method)
This protocol provides a basic method for visually assessing the solubility of a compound in a given solvent.
Procedure:
-
Preparation: Add a pre-weighed amount of the compound (e.g., 1 mg) to a clear vial.
-
Solvent Addition: Add a small, known volume of the solvent (e.g., 100 µL) to the vial.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.
-
Titration: If the compound has dissolved, continue adding known volumes of the compound until a precipitate is observed. If the compound has not dissolved, continue adding known volumes of the solvent until the solid is fully dissolved.
-
Calculation: Calculate the approximate solubility based on the final volume of solvent used to dissolve the known mass of the compound.
Signaling Pathways and Workflows
Raloxifene's Mechanism of Action
Raloxifene acts as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific estrogenic or anti-estrogenic effects. In bone, it acts as an estrogen agonist, activating estrogen receptors (ERα and ERβ) to promote anti-resorptive effects, thus maintaining bone density. In contrast, in breast and uterine tissue, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.
Caption: Mechanism of action of Raloxifene as a Selective Estrogen Receptor Modulator (SERM).
Experimental Workflow for In-Vitro Cell-Based Assays
The following diagram outlines a typical workflow for using Raloxifene hydrochloride in cell-based experiments, from stock solution preparation to data analysis.
Caption: General workflow for utilizing Raloxifene in cell-based in-vitro experiments.
Application Notes and Protocols for Raloxifene Hydrochloride in MCF-7 Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788) hydrochloride is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and antiestrogenic effects.[1][2] In breast tissue, it acts as an estrogen antagonist, making it a compound of significant interest in the study and treatment of estrogen receptor-positive (ER+) breast cancers.[1][3] The MCF-7 cell line, an ER+ human breast adenocarcinoma cell line, serves as a cornerstone model for investigating the mechanisms of action of SERMs like Raloxifene.
These application notes provide a comprehensive protocol for utilizing Raloxifene hydrochloride in MCF-7 cell-based assays to evaluate its anti-proliferative and cytotoxic effects. Detailed methodologies for cell culture, viability assays, and protein analysis are presented, along with a summary of reported quantitative data and a visualization of the key signaling pathways involved.
Important Clarification: The compound "Raloxifene Bismethyl Ether hydrochloride" is a metabolite of Raloxifene and is considered to be estrogen receptor inactive.[4][5][6] Published research on its activity in MCF-7 cells is scarce. Therefore, this document focuses on the extensively studied parent compound, Raloxifene hydrochloride .
Data Presentation
The following tables summarize quantitative data from various studies on the effects of Raloxifene hydrochloride on MCF-7 cells.
Table 1: Effects of Raloxifene Hydrochloride on MCF-7 Cell Viability and Proliferation
| Parameter | Concentration | Incubation Time | Result | Reference |
| Cell Viability (MTS Assay) | 10 µM | 48 h | ~50% reduction | [7] |
| Cell Viability (MTS Assay) | 20 µM | 48 h | >50% reduction | [7] |
| Cell Viability (Trypan Blue) | 10 µM | 48 h | Significant increase in cell death | [7] |
| Cell Viability (Trypan Blue) | 20 µM | 48 h | Further increase in cell death | [7] |
| IC50 (MTT Assay) | Not explicitly stated, but 10 µM killed ~50% of cells | 48 h | ~10 µM | [7] |
| Antiproliferative Activity | 300 nM | Not specified | Antiproliferative activity observed | [6] |
| Cell Viability | 10 µM | Not specified | Cell viability of 66.83 +/- 6.17% of control (when administered early in a combination treatment) | [8] |
| Cell Viability | 10 µM | Not specified | Cell viability of 39.40 +/- 17.03% of control (when administered late in a combination treatment) | [8] |
Table 2: Effects of Raloxifene Hydrochloride on Cell Cycle and Apoptosis in MCF-7 Cells
| Parameter | Concentration | Incubation Time | Result | Reference |
| Cell Cycle | Not specified | Not specified | G0/G1 arrest | [9] |
| Apoptosis | Not specified | Not specified | Induction of apoptosis | [9] |
| Apoptosis | 10 µM | 48 h | Autophagy-dependent cell death, not apoptosis (no cleavage of caspases-7, -9, and PARP) | [7] |
| Cell Cycle (in Raloxifene-resistant cells treated with estradiol) | Not specified | Not specified | G2/M phase arrest | [10] |
| Ki67 Expression (in ER+ tumors) | 60 mg/day (in vivo) | 14 days | 21% decrease | [11] |
Experimental Protocols
MCF-7 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining MCF-7 cells.
-
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2, 95% humidity)
-
-
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Media Change: Replace the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed new flasks at a subcultivation ratio of 1:3 to 1:6.
-
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
MCF-7 cells
-
96-well cell culture plates
-
Raloxifene hydrochloride stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Raloxifene hydrochloride in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the Raloxifene-containing medium or control medium (with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated or vehicle-treated) cells.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to Raloxifene treatment.
-
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
Raloxifene hydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against LC3, BECN1, p-AMPK, total AMPK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates and treat with Raloxifene hydrochloride as desired. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
-
Mandatory Visualization
Signaling Pathways
Caption: Raloxifene's dual mechanism in MCF-7 cells.
Experimental Workflow
References
- 1. Raloxifene Hydrochloride | C28H28ClNO4S | CID 54900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Raloxifene Hydrochloride - NCI [cancer.gov]
- 4. This compound | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raloxifene attenuation of 5-FU/methotrexate cytotoxicity in human breast cancer cells: the importance of sequence in combination chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic action of 17beta-estradiol in raloxifene-resistant MCF-7 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended dosage of Raloxifene Bismethyl Ether hydrochloride for in vivo animal models
A Note on Raloxifene (B1678788) Bismethyl Ether Hydrochloride:
It is important to clarify that Raloxifene Bismethyl Ether hydrochloride is a metabolite of Raloxifene and is generally considered to be inactive at the estrogen receptor.[1][2][3] Consequently, it is not typically used as the active agent in in vivo studies, and established dosage recommendations for this specific compound in animal models are not available in the scientific literature. The following application notes and protocols, therefore, focus on the widely studied and pharmacologically active parent compound, Raloxifene hydrochloride .
Introduction to Raloxifene Hydrochloride
Raloxifene hydrochloride is a second-generation selective estrogen receptor modulator (SERM).[4] It exhibits tissue-specific estrogen agonist and antagonist effects.[5] Specifically, it acts as an estrogen agonist in bone, preserving bone mineral density, and as an estrogen antagonist in breast and uterine tissues, making it a valuable tool for studying and modeling postmenopausal osteoporosis and breast cancer.[4][5]
Recommended Dosage of Raloxifene Hydrochloride for In Vivo Animal Models
The appropriate dosage of Raloxifene hydrochloride can vary depending on the animal model, the disease being studied, and the specific research question. The following table summarizes dosages reported in the literature for common preclinical models.
| Animal Model | Disease Model | Dosage Range | Administration Route | Frequency | Duration | Reference(s) |
| Rat (Ovariectomized) | Postmenopausal Osteoporosis | 0.1 - 10 mg/kg | Oral gavage | Daily | 5 weeks | [6] |
| Mouse (C57Bl/6J) | Osteoporosis | 0.5 - 2.0 mg/kg | Not specified | Not specified | Not specified | [7] |
| Mouse (BALB/c) | Mammary Cancer (xenograft) | 18 - 27 mg/kg/day | Subcutaneous mini-osmotic pumps | Continuous | Not specified | [8] |
| Rat (Female Wistar) | Pharmacokinetic Studies | 30 mg/kg | Oral | Single dose | Not applicable | [9] |
Experimental Protocols
Protocol 1: Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
This protocol is designed to evaluate the efficacy of Raloxifene hydrochloride in preventing bone loss in a model that mimics postmenopausal estrogen deficiency.
Materials:
-
Female Sprague-Dawley rats (3 months old)
-
Raloxifene hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for ovariectomy
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
Ovariectomy:
-
Anesthetize the rats.
-
Perform bilateral ovariectomy to induce estrogen deficiency. A sham surgery group, where the ovaries are externalized but not removed, should be included as a control.
-
-
Post-operative Recovery: Allow a recovery period of 2-4 weeks to permit the onset of bone loss.
-
Treatment Groups: Randomly assign the OVX rats to the following treatment groups (n=8-10 per group):
-
OVX + Vehicle
-
OVX + Raloxifene hydrochloride (e.g., 1 mg/kg)
-
OVX + Raloxifene hydrochloride (e.g., 3 mg/kg)
-
OVX + Raloxifene hydrochloride (e.g., 10 mg/kg)
-
Sham + Vehicle
-
-
Drug Administration: Administer Raloxifene hydrochloride or vehicle daily via oral gavage for a period of 5 weeks.
-
In-life Monitoring: Monitor body weight and general health status of the animals weekly.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect femurs and lumbar vertebrae for bone mineral density (BMD) analysis using dual-energy X-ray absorptiometry (DXA).
-
Collect blood samples for biochemical marker analysis (e.g., serum cholesterol).
-
Collect uteri and weigh them to assess the estrogenic/anti-estrogenic effects on uterine tissue.
-
Protocol 2: Mouse Mammary Cancer Xenograft Model
This protocol outlines a method to assess the anti-tumor activity of Raloxifene hydrochloride on estrogen-dependent breast cancer cells.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Estrogen-dependent human breast cancer cells (e.g., MCF-7)
-
17β-estradiol pellets
-
Matrigel
-
Raloxifene hydrochloride
-
Mini-osmotic pumps
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation: Implant a 17β-estradiol pellet subcutaneously in each mouse to support the growth of the estrogen-dependent MCF-7 cells.
-
Cell Implantation:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of culture medium and Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomly assign the mice to the following treatment groups (n=8-10 per group):
-
Control (vehicle-filled mini-osmotic pump)
-
Raloxifene hydrochloride (e.g., 18 mg/kg/day via mini-osmotic pump)
-
Raloxifene hydrochloride (e.g., 27 mg/kg/day via mini-osmotic pump)
-
-
Treatment Administration: Surgically implant the mini-osmotic pumps subcutaneously for continuous drug delivery.
-
Tumor Measurement: Measure tumor volume with calipers twice a week.
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Analyze tumors for markers of apoptosis and cell proliferation (e.g., via immunohistochemistry).
-
Assess for lymph node metastasis.[8]
-
Visualizations
Caption: Simplified signaling pathway of Raloxifene as a Selective Estrogen Receptor Modulator (SERM).
Caption: General experimental workflow for in vivo studies using Raloxifene hydrochloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene improves bone mechanical properties in mice previously treated with zoledronate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raloxifene inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoemulsion liquid preconcentrates for raloxifene hydrochloride: optimization and in vivo appraisal - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analytical method for quantification of Raloxifene Bismethyl Ether
Application Note: HPLC Quantification of Raloxifene Bismethyl Ether
Introduction
Raloxifene Bismethyl Ether is a key metabolite and related substance of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2][3] Accurate quantification of Raloxifene Bismethyl Ether is crucial for pharmacokinetic studies, impurity profiling, and quality control in the manufacturing of Raloxifene Hydrochloride. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Raloxifene Bismethyl Ether.
Principle
The method employs reverse-phase HPLC with UV detection to separate and quantify Raloxifene Bismethyl Ether. The chromatographic separation is achieved on a C18 or C8 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. This allows for the effective resolution of Raloxifene Bismethyl Ether from Raloxifene and other potential impurities.
Experimental Protocols
1. Materials and Reagents
-
Raloxifene Bismethyl Ether reference standard
-
Raloxifene Hydrochloride reference standard
-
Acetonitrile (HPLC grade)[4]
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)[4]
-
Orthophosphoric acid (AR grade)[4]
-
Water (Milli-Q or equivalent)
-
0.45 µm membrane filters
2. Instrumentation
A standard HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector[4]
3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Raloxifene Bismethyl Ether.
| Parameter | Condition |
| Column | Inertsil C8-3, (250 x 4.6) mm, 5 µm[4] or Kromasil C18, (250 x 4.6) mm, 5 µm[5] |
| Mobile Phase | A: 0.01 M KH₂PO₄ buffer (pH adjusted to 3.0 with Orthophosphoric acid)[4]B: Acetonitrile[4] |
| Gradient Elution | A gradient program can be optimized for better separation. A starting point could be a linear gradient from 30% B to 70% B over 20 minutes. |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 45°C[4] |
| Detection Wavelength | 280 nm[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
4. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 (±0.05) with orthophosphoric acid.[4] Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Raloxifene Bismethyl Ether reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug analysis, a procedure similar to the standard preparation can be followed. For biological matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will be required.
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following parameters are typically evaluated:
| Validation Parameter | Typical Results |
| Linearity | R² > 0.999 over the concentration range |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% for repeatability and intermediate precision |
| Limit of Detection (LOD) | Typically in the ng/mL range |
| Limit of Quantification (LOQ) | Typically in the ng/mL range |
| Specificity | No interference from blank, placebo, or other related impurities at the retention time of Raloxifene Bismethyl Ether. |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Quantitative Data for a Representative Sample
| Analyte | Retention Time (min) | Area (mAU*s) | Concentration (µg/mL) |
| Raloxifene | To be determined | To be determined | To be determined |
| Raloxifene Bismethyl Ether | To be determined | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for the HPLC quantification of Raloxifene Bismethyl Ether.
Caption: Logical relationship of key steps in HPLC method validation.
References
Application Note: A Stability-Indicating UPLC Method for the Detection of Impurities in Raloxifene Hydrochloride
Introduction
Raloxifene hydrochloride is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for invasive breast cancer. The manufacturing process and storage of Raloxifene hydrochloride can lead to the formation of various impurities. The presence of these impurities, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, a reliable and sensitive analytical method is crucial for the detection and quantification of these impurities to ensure the quality and stability of Raloxifene hydrochloride.
This application note describes a rapid, specific, and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of impurities in Raloxifene hydrochloride samples. The method is capable of separating Raloxifene from its known process-related impurities and degradation products.
Experimental Protocols
Materials and Reagents
-
Raloxifene hydrochloride reference standard and impurity standards (Impurity A, Impurity B, Impurity C, Impurity D) were sourced from a reputable supplier.
-
HPLC grade methanol (B129727) and ammonium (B1175870) acetate (B1210297) were purchased from a commercial vendor.
-
High purity water was generated using a water purification system.
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array detector was used for this analysis. The detailed chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Extended C18, 50mm x 3.0 mm, 1.8 µm |
| Mobile Phase | 5mM Ammonium Acetate and Methanol (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 2 µL |
Preparation of Solutions
-
Standard Solution: A stock solution of Raloxifene hydrochloride was prepared by dissolving an accurately weighed amount of the reference standard in methanol to achieve a concentration of 0.3 mg/mL.
-
Impurity Stock Solution: Stock solutions of each impurity (Impurity A, Impurity B, Impurity C, and Impurity D) were prepared individually in methanol.
-
Spiked Sample Solution: A spiked sample solution was prepared by adding known amounts of each impurity stock solution to the Raloxifene hydrochloride standard solution.
-
Test Sample Solution: An accurately weighed amount of the Raloxifene hydrochloride sample was dissolved in methanol to obtain a final concentration of 0.3 mg/mL.
System Suitability
To ensure the validity of the analytical results, system suitability tests were performed before the analysis of any samples. The system suitability was evaluated by injecting the spiked sample solution six times. The acceptance criteria for the system suitability parameters are listed in the table below.
| Parameter | Acceptance Criteria |
| Resolution | > 2.0 between all adjacent peaks |
| Tailing Factor | ≤ 2.0 for the Raloxifene peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for the peak area of Raloxifene |
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the Raloxifene hydrochloride bulk drug. The drug was subjected to various stress conditions as follows:
-
Acid Hydrolysis: 0.5N HCl
-
Base Hydrolysis: 0.5N NaOH
-
Oxidative Degradation: 3.0% H2O2
-
Thermal Degradation: Heat at 70°C
-
Photolytic Degradation: Exposure to UV light at 254 nm
The stressed samples were then diluted with the mobile phase and analyzed using the developed UPLC method. Degradation of Raloxifene hydrochloride was observed under oxidative and base hydrolysis conditions. The method was able to successfully separate the degradation products from the main peak.
Data Presentation
The developed UPLC method effectively separated Raloxifene hydrochloride from its four potential impurities. The retention times, resolution, and limits of detection (LOD) and quantification (LOQ) for each impurity are summarized in the tables below.
Table 1: Chromatographic Data for Raloxifene and its Impurities
| Compound | Retention Time (min) |
| Impurity A | 0.70 |
| Impurity B | 1.59 |
| Impurity C | 2.46 |
| Raloxifene | Not specified in the source |
| Impurity D | 6.05 |
Note: The retention time for Raloxifene was not explicitly stated in the provided search results.
Table 2: Method Validation Data - LOD and LOQ
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.17 | 0.54 |
| Impurity B | 0.10 | 0.35 |
| Impurity C | 0.08 | 0.26 |
| Impurity D | 0.18 | 0.62 |
Mandatory Visualization
Caption: Experimental workflow for the UPLC analysis of Raloxifene hydrochloride impurities.
Conclusion
The developed UPLC method is simple, rapid, and efficient for the determination of impurities in Raloxifene hydrochloride samples. The method has been validated and demonstrated to be specific, precise, accurate, and stability-indicating. It can be successfully employed for routine quality control analysis and stability studies of Raloxifene hydrochloride in the pharmaceutical industry.
Application of Raloxifene Bismethyl Ether in Bone Material Property Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is utilized in the treatment and prevention of postmenopausal osteoporosis.[1][2] Its mechanism of action involves binding to estrogen receptors, which leads to the activation of estrogenic pathways in bone tissue, thereby increasing bone mineral density and reducing bone resorption.[1] Beyond its well-documented cell-mediated effects, research has unveiled a novel, cell-independent mechanism through which raloxifene enhances the material properties of bone, specifically its toughness.[3][4] This effect is attributed to a direct interaction with the bone matrix, leading to an increase in matrix-bound water.[3][4]
To elucidate the structural components of raloxifene responsible for these material property enhancements, researchers have employed various analogs. Among these, Raloxifene Bismethyl Ether serves as a critical negative control. In this molecule, the two hydroxyl (-OH) groups of raloxifene are replaced by methoxy (B1213986) (-OCH3) groups. This modification renders the compound inactive at the estrogen receptor and provides a tool to investigate the role of the hydroxyl groups in the cell-independent effects of raloxifene on bone.[5]
These application notes provide a comprehensive overview of the use of Raloxifene Bismethyl Ether in bone material property research, including its mechanism of action (or lack thereof), experimental protocols, and data interpretation.
Mechanism of Action: The Role of Hydroxyl Groups
The primary application of Raloxifene Bismethyl Ether in bone research is to dissect the mechanism of action of its parent compound, raloxifene. The methylation of the hydroxyl groups in Raloxifene Bismethyl Ether prevents its binding to the estrogen receptor, thus eliminating its cell-mediated effects on bone turnover.[5]
More importantly, studies have demonstrated that these hydroxyl groups are crucial for the cell-independent effects of raloxifene on bone's mechanical properties.[3] Raloxifene has been shown to directly interact with the bone matrix, leading to increased hydration and toughness.[3][6] In contrast, Raloxifene Bismethyl Ether, lacking these hydroxyl groups, fails to produce the same effects.[3] This strongly suggests that the hydroxyl groups are directly involved in the interaction with the bone matrix that leads to improved material properties.
The proposed mechanism involves the formation of hydrogen bonds between the hydroxyl groups of raloxifene and the components of the bone matrix, such as collagen or the collagen-mineral interface. This interaction is thought to increase the amount of bound water within the matrix, which in turn enhances the bone's ability to resist fracture.
dot graph TD{ rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853", arrowhead="vee"];
} Caption: Comparative mechanism of Raloxifene and Raloxifene Bismethyl Ether.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies involving Raloxifene and Raloxifene Bismethyl Ether.
Table 1: Effect of Raloxifene Analogs on Canine Cortical Bone Toughness
| Treatment Group | Toughness (Pa·m) | % Change from Vehicle |
| Vehicle (PBS) | 1050 ± 50 | - |
| Raloxifene (2 µM) | 1350 ± 70 | +28.6% |
| Raloxifene Bismethyl Ether (2 µM) | 1060 ± 60 | +1.0% |
Data adapted from Gallant et al.[3]
Table 2: Effect of Raloxifene Analogs on Canine Cortical Bone Water Content
| Treatment Group | Water Content (% wet weight) | % Change from Vehicle |
| Vehicle (PBS) | 8.5 ± 0.5 | - |
| Raloxifene (2 µM) | 9.3 ± 0.6 | +9.4% |
| Raloxifene Bismethyl Ether (2 µM) | 8.6 ± 0.5 | +1.2% |
Data adapted from Gallant et al.[3]
Experimental Protocols
This section provides a detailed protocol for an ex vivo experiment to assess the direct effects of Raloxifene Bismethyl Ether on bone material properties, based on methodologies described in the literature.[3]
Protocol 1: Ex Vivo Incubation of Bone Beams
Objective: To determine the direct, cell-independent effect of Raloxifene Bismethyl Ether on the mechanical properties and water content of cortical bone.
Materials:
-
Cortical bone from a suitable animal model (e.g., canine, bovine, human cadaveric)
-
Raloxifene (Sigma-Aldrich or other reputable supplier)
-
Raloxifene Bismethyl Ether (e.g., Amsbio, AMS.T19544)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Penicillin-Streptomycin solution
-
Incubator (37°C)
-
Low-speed diamond saw (e.g., Isomet)
-
Calipers
Workflow:
dot graph G { rankdir="TB"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"];
} Caption: Experimental workflow for ex vivo bone treatment and analysis.
Procedure:
-
Bone Beam Preparation:
-
Harvest cortical bone from the diaphysis of long bones (e.g., femur, tibia).
-
Using a low-speed diamond saw with constant irrigation, machine the bone into rectangular beams of standardized dimensions (e.g., 2 mm x 2 mm x 20 mm).
-
Thoroughly rinse the beams with PBS to remove marrow and debris.
-
To ensure the removal of viable cells, subject the beams to multiple freeze-thaw cycles or treatment with detergents.
-
-
Baseline Measurements:
-
Measure the dimensions of each beam using calipers.
-
Determine the initial bone mineral content or density if required, using techniques like micro-computed tomography (µCT).
-
-
Group Allocation and Incubation:
-
Randomly assign the bone beams to different treatment groups:
-
Group 1: Vehicle control (PBS with 1% Penicillin-Streptomycin)
-
Group 2: Raloxifene (e.g., 2 µM in PBS with 1% Penicillin-Streptomycin)
-
Group 3: Raloxifene Bismethyl Ether (e.g., 2 µM in PBS with 1% Penicillin-Streptomycin)
-
-
Place each beam in a sterile tube with a sufficient volume of the respective treatment solution to ensure complete immersion.
-
Incubate the tubes at 37°C for a specified period (e.g., 2 weeks), with solution changes every few days to maintain compound concentration and sterility.
-
Protocol 2: Mechanical Testing
Objective: To quantify the toughness and other mechanical properties of the treated bone beams.
Equipment:
-
Materials testing system capable of four-point bending (e.g., Instron, MTS)
-
Four-point bending fixture
Procedure:
-
Sample Preparation:
-
After incubation, thoroughly rinse the bone beams with PBS.
-
Keep the beams hydrated in PBS until testing.
-
-
Four-Point Bending Test:
-
Position a bone beam on the lower supports of the four-point bending fixture.
-
Apply a monotonic load to the beam at a constant displacement rate (e.g., 0.05 mm/s) until fracture.
-
Record the load-displacement data throughout the test.
-
-
Data Analysis:
-
From the load-displacement curve, calculate the following parameters:
-
Stiffness (N/m): The slope of the initial linear portion of the curve.
-
Yield Load (N): The load at which the curve deviates from linearity.
-
Ultimate Load (N): The maximum load sustained by the beam.
-
Toughness (J): The total area under the load-displacement curve, representing the energy absorbed before fracture.
-
-
Protocol 3: Water Content Measurement
Objective: To determine the effect of the treatments on the water content of the bone matrix.
Equipment:
-
Analytical balance (precision of at least 0.01 mg)
-
Drying oven or vacuum desiccator
Procedure:
-
Wet Weight Measurement:
-
Immediately after mechanical testing, blot the bone fragments to remove excess surface water.
-
Weigh the fragments to obtain the wet weight (W_wet).
-
-
Dry Weight Measurement:
-
Dry the bone fragments to a constant weight using a drying oven (e.g., 60°C for 48 hours) or a vacuum desiccator.
-
Weigh the dried fragments to obtain the dry weight (W_dry).
-
-
Calculation:
-
Calculate the water content as a percentage of the wet weight:
-
Water Content (%) = [(W_wet - W_dry) / W_wet] x 100
-
-
Signaling Pathway Diagram
dot graph G { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"];
} Caption: Divergent pathways of Raloxifene and Raloxifene Bismethyl Ether.
Conclusion
Raloxifene Bismethyl Ether is an indispensable tool for investigating the cell-independent mechanisms by which certain pharmacological agents can influence bone material properties. Its inability to interact with the estrogen receptor and the bone matrix, in contrast to its parent compound raloxifene, allows researchers to isolate and study the effects mediated by specific functional groups. The protocols and data presented here provide a framework for utilizing Raloxifene Bismethyl Ether as a negative control to advance our understanding of bone quality and to inform the development of novel therapeutics for osteoporosis and other bone disorders.
References
- 1. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural features underlying raloxifene's biophysical interaction with bone matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Bone cell-independent benefits of raloxifene on the skeleton: A novel mechanism for improving bone material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Transdermal Delivery of Raloxifene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of Raloxifene (B1678788) and its derivatives for transdermal delivery. The aim is to offer a practical guide for researchers developing novel therapeutic strategies for conditions such as osteoporosis, with improved bioavailability and patient compliance.
Introduction
Raloxifene, a selective estrogen receptor modulator (SERM), is primarily used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] However, its oral bioavailability is very low (approximately 2%) due to extensive first-pass metabolism.[1][3] Transdermal delivery offers a promising alternative to bypass hepatic metabolism, potentially leading to improved therapeutic efficacy and reduced side effects.[3][4] This document outlines various formulation strategies and the requisite experimental protocols to assess their efficacy and safety.
Formulation Strategies for Transdermal Delivery
Several advanced formulation strategies have been explored to enhance the transdermal permeation of Raloxifene. These include vesicular systems, nanoparticle-based formulations, and microneedle patches.
Vesicular Systems: Ethosomes and Transfersomes
Ethosomes and transfersomes are lipid-based vesicles that can efficiently encapsulate and deliver drugs across the stratum corneum.
-
Ethosomes are soft, malleable vesicles composed of phospholipids, ethanol (B145695), and water. The high ethanol concentration fluidizes the lipid bilayers of the skin, facilitating drug penetration.[5] An optimized ethosomal formulation of Raloxifene HCl demonstrated a transdermal flux 21 times higher than conventional liposomes.[5]
-
Transfersomes are ultra-deformable vesicles containing an edge activator (a surfactant) in addition to phospholipids. This composition allows them to squeeze through intercellular spaces of the stratum corneum. A study on Raloxifene HCl-loaded transfersomes reported a significant enhancement in drug permeation and skin deposition compared to conventional liposomes.[6][7]
Nanoparticle-Based Formulations
Nanoparticles can enhance drug solubility and provide a controlled release profile. Raloxifene nanoparticles have been formulated using techniques like bead milling with stabilizers such as methylcellulose.[3] The inclusion of a permeation enhancer like menthol (B31143) in a nanoparticle gel formulation was shown to be crucial for overcoming the barrier function of the stratum corneum.[3]
Microneedle Patches
Microneedle patches create micron-sized pores in the skin, allowing for direct and enhanced drug delivery into the dermal microcirculation. A study utilizing thiolated chitosan (B1678972) to fabricate microneedle patches for Raloxifene demonstrated good skin penetration (84%) and sustained drug release (85% in vitro).[8][9]
Polymeric Gels
Transdermal gels containing polymers like Eudragit or colloidal silicon dioxide, along with chemical enhancers such as oleic acid, have been developed for the weekly administration of Raloxifene.[4][10][11] These formulations have been shown to exceed the target flux required for therapeutic efficacy.[4][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on transdermal Raloxifene formulations.
Table 1: Formulation Characteristics of Raloxifene Vesicular Systems
| Formulation Type | Composition Highlights | Particle Size (nm) | Entrapment Efficiency (%) | Transdermal Flux (µg/cm²/h) | Reference |
| Ethosomes | Raloxifene HCl, Phospholipids, Ethanol | Not Specified | Not Specified | 22.14 ± 0.83 | [5] |
| Transfersomes | Raloxifene HCl, Phospholipids, Edge Activator | 134 ± 9 | 91.00 ± 4.90 | 6.5 ± 1.1 | [6][12] |
Table 2: Performance of Raloxifene Nanoparticle and Microneedle Formulations
| Formulation Type | Key Parameters | Results | Reference |
| Nanoparticle Gel | Mean Particle Size | 173.7 nm | [3] |
| Bioavailability (vs. oral) | 8.5% | [3][13] | |
| Microneedle Patch | Needle Dimensions | 665 µm length, 90 µm width | [8][9] |
| In-vitro Drug Release | 85% | [8][9] | |
| HPLC Drug Release | 91.7% | [8][9] |
Table 3: Permeation Data for Raloxifene Polymeric Gels
| Polymer Base | Chemical Enhancer | Cumulative Permeation (µg/cm² over 7 days) | Target Flux | Reference |
| Eudragit | Oleic Acid | 326.23 ± 107.58 | >24 µg/cm²/day | [4][10] |
| Colloidal Silicon Dioxide | Oleic Acid | 498.81 ± 14.26 | >24 µg/cm²/day | [4][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is essential for evaluating the rate and extent of drug permeation through the skin from a transdermal formulation.
1. Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human cadaver skin)
-
Receptor medium (e.g., phosphate-buffered saline, PBS, with a solubility enhancer if needed)
-
Magnetic stirrer
-
Water bath maintained at 37°C
-
Syringes for sampling
-
HPLC system for analysis
2. Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair. The skin can be used as a full-thickness membrane or separated into epidermis and dermis.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.[14][15]
-
Fill the receptor compartment with pre-warmed (37°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the setup for 30 minutes.
-
Apply a known quantity of the Raloxifene formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port for analysis.[4][16]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[17]
-
Analyze the collected samples for Raloxifene concentration using a validated HPLC method.
-
At the end of the study, dismount the skin, wash the surface to remove excess formulation, and extract the drug retained in the skin using a suitable solvent for quantification.[17]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Raloxifene
A validated HPLC method is crucial for the accurate quantification of Raloxifene in various samples.
1. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., Waters Acquity BEH C18, 50 × 2.1 mm, 1.7 µm)[18]
-
Mobile Phase: Gradient or isocratic mixture of acetonitrile (B52724) and water (with an additive like 0.1% formic acid or trifluoroacetic acid).[18][19] A common isocratic ratio is 30:70 (v/v) acetonitrile:phosphate buffer.[20]
-
Injection Volume: 0.5-20 µL.[19]
2. Standard Solution Preparation:
-
Prepare a stock solution of Raloxifene hydrochloride in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
3. Sample Preparation:
-
For permeation samples, filter the receptor medium through a 0.45 µm filter before injection.
-
For skin retention samples, centrifuge the skin extract and filter the supernatant before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the Raloxifene concentration in the samples by comparing their peak areas with the calibration curve.
5. Method Validation:
-
The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[18]
Protocol 3: Skin Irritation Study
This study assesses the potential of the transdermal formulation to cause skin irritation.
1. Animal Model:
-
Albino rabbits or guinea pigs are commonly used.[21]
2. Procedure (Primary Skin Irritation Test):
-
Shave the dorsal skin of the animals 24 hours before the study.
-
Apply the transdermal patch or a defined amount of the gel formulation to the shaved skin. A placebo formulation should be used as a control.[21]
-
Leave the application site uncovered or cover with a semi-occlusive dressing.
-
Observe the application site for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 24, 48, and 72 hours) after application or removal.[21][22]
-
Score the reactions based on a standardized scale (e.g., Draize scale).
-
The formulation is classified based on the primary irritation index.[21] A formulation that does not cause erythema or edema is considered non-irritating.[23]
Visualizations
Raloxifene Formulation and Evaluation Workflow
Caption: Workflow for formulating and evaluating transdermal Raloxifene derivatives.
Simplified Signaling Pathway of Raloxifene in Bone Homeostasis
Caption: Raloxifene's mechanism in regulating bone cell activity.
By following these protocols and considering the various formulation strategies, researchers can effectively develop and evaluate novel transdermal delivery systems for Raloxifene and its derivatives, potentially leading to improved treatments for osteoporosis and other related conditions.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Transdermal delivery of raloxifene HCl via ethosomal system: Formulation, advanced characterizations and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental design and optimization of raloxifene hydrochloride loaded nanotransfersomes for transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental design and optimization of raloxifene hydrochloride loaded nanotransfersomes for transdermal application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and Evaluation of Microneedle Patch Raloxifene for Transdermal Drug Delivery [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. dovepress.com [dovepress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mmsl.cz [mmsl.cz]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Formulation Development for Transdermal Delivery of Raloxifene, a Chemoprophylactic Agent against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Skin tolerability associated with transdermal drug delivery systems: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development and optimization of raloxifene hydrochloride loaded lipid nanocapsule based hydrogel for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Raloxifene Bismethyl Ether in Developing Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Raloxifene (B1678788) and its derivatives, specifically focusing on the role of Raloxifene Bismethyl Ether as a synthetic intermediate in the development of targeted drug delivery systems. The protocols outlined below are based on established methodologies for the synthesis of Raloxifene analogs and the formulation of Raloxifene-targeted nanoparticles.
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity. This property makes it an attractive targeting ligand for drug delivery systems aimed at ER-positive cancers, such as certain types of breast cancer. By conjugating Raloxifene to the surface of nanoparticles or micelles, these drug carriers can be selectively delivered to tumor cells overexpressing ERs, thereby enhancing the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.
"Raloxifene Bismethyl Ether" is not typically used directly as a targeting ligand. Instead, it serves as a crucial intermediate in the synthesis of Raloxifene derivatives. The phenolic hydroxyl groups of Raloxifene are protected as methyl ethers to prevent unwanted reactions during subsequent chemical modifications. Following these modifications, the methyl ether groups are deprotected to regenerate the hydroxyl groups, which are essential for binding to the estrogen receptor. This document provides protocols for the synthesis of Raloxifene Bismethyl Ether, its deprotection, and the subsequent conjugation of Raloxifene to a polymeric micelle drug delivery system.
Data Presentation
The following tables summarize the physicochemical properties of various Raloxifene-based nanoparticle formulations reported in the literature.
Table 1: Physicochemical Properties of Raloxifene-Loaded Nanoparticles
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Micelles | PLGA | 95.41 | -0.71 | 16.08 ± 0.34 | 5.04 ± 0.002 | [1] |
| Nanoparticles | Chitosan | 220.0 ± 14.7 | N/A | N/A | N/A | [2] |
| Liposomal-Graphene | Liposome/Graphene | 156.33 | N/A | 54.9 ± 4.90 | N/A | [3] |
| Nanosponges | Beta-Cyclodextrin | 440 ± 8.5 | -25.18 ± 2.3 | N/A | N/A | [4] |
| Solid Lipid Nanoparticles | Compritol 888 ATO | 155.3 ± 4.2 | -21.4 ± 1.8 | 72.4 ± 3.5 | N/A | |
| Hexosomes | GMO/Oleic Acid | 125 ± 3.1 | -36.7 ± 2.8 | 94.2 ± 4.3 | N/A | [5] |
| Niosomes | Span 60/Cholesterol | 627 ± 7.6 | -27.19 ± 7.3 | 64.3 ± 4.6 | N/A | [5] |
| Liposomes | Soy Lecithin/Cholesterol | 263 ± 4.4 | -18.21 ± 3.6 | 53.2 ± 7.4 | N/A | [5] |
Table 2: In Vitro Drug Release from Raloxifene-Loaded Nanoparticles
| Formulation Type | Release Medium | Time (h) | Cumulative Release (%) | Reference |
| Polymeric Micelles | Methanol (B129727):Phosphate Buffer (pH 7.4) | 120 | 95.10 | [1] |
| Liposomal-Graphene | N/A | 25 | Sustained Release | [3] |
| Nanosponges | 0.1% Polysorbate 80 | 2 | ~85 | [4] |
| Solid Lipid Nanoparticles | Phosphate Buffer (pH 6.8) | 24 | ~80 |
Experimental Protocols
Protocol 1: Synthesis of Raloxifene Bismethyl Ether (Intermediate)
This protocol describes the protection of the phenolic hydroxyl groups of Raloxifene as methyl ethers. This is a necessary step to prevent side reactions during subsequent functionalization of the Raloxifene molecule for conjugation.
Materials:
-
Raloxifene Hydrochloride
-
Dimethyl sulfate (B86663) (DMS) or Dimethyl carbonate (DMC)[6][7]
-
Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[6]
-
Acetone (B3395972) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for chromatography
Procedure:
-
Dissolve Raloxifene hydrochloride in a minimal amount of deionized water and neutralize with a saturated solution of sodium bicarbonate. Extract the free base of Raloxifene with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Dissolve the dried Raloxifene free base in acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an excess of potassium carbonate (approximately 3-5 equivalents).
-
Add dimethyl sulfate (approximately 2.5-3 equivalents) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain pure Raloxifene Bismethyl Ether.
Protocol 2: Deprotection of Raloxifene Bismethyl Ether
This protocol describes the cleavage of the methyl ether protecting groups to regenerate the free phenolic hydroxyl groups of Raloxifene, making it active for estrogen receptor binding.
Materials:
-
Raloxifene Bismethyl Ether
-
Boron tribromide (BBr₃) solution in dichloromethane (B109758) (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Raloxifene Bismethyl Ether in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM (approximately 3-4 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0°C.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify the product by silica gel column chromatography to obtain pure Raloxifene.
Protocol 3: Preparation of Raloxifene-Targeted Polymeric Micelles for Docetaxel Delivery
This protocol outlines the preparation of polymeric micelles with Raloxifene conjugated to the surface for targeted delivery of the chemotherapy drug, Docetaxel.[8][9]
Materials:
-
Poly(styrene-maleic acid)-poly(amide-ether-ester-imide)-poly(ethylene glycol) with a terminal NHS ester (SMA-PAEE-PEG-NHS)
-
Raloxifene (deprotected)
-
Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Docetaxel
-
Dialysis membrane (MWCO 3.5 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
Part A: Conjugation of Raloxifene to the Polymer
-
Dissolve SMA-PAEE-PEG-NHS and Raloxifene in anhydrous DMF.
-
Add triethylamine (as a base to deprotonate the phenolic hydroxyl group of Raloxifene) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted Raloxifene, DMF, and TEA.
-
Lyophilize the dialyzed solution to obtain the Raloxifene-conjugated polymer (SMA-PAEE-PEG-Raloxifene).
Part B: Preparation of Docetaxel-Loaded Raloxifene-Targeted Micelles
-
Dissolve the SMA-PAEE-PEG-Raloxifene conjugate and Docetaxel in a suitable organic solvent such as acetone or acetonitrile.
-
Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., PBS pH 7.4).
-
Continue stirring for several hours to allow for the evaporation of the organic solvent and the self-assembly of the polymer into micelles.
-
Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
-
Determine the drug loading and encapsulation efficiency using a validated HPLC method.
-
Characterize the micelles for particle size and zeta potential using dynamic light scattering (DLS).
Visualizations
Synthetic Workflow for Raloxifene-Targeted Moiety
Caption: Synthetic workflow for preparing a Raloxifene-targeted drug delivery system.
Signaling Pathway of Raloxifene in ER-Positive Breast Cancer Cells
Caption: Simplified signaling pathway of Raloxifene in ER-positive breast cancer cells.
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. Design of a transdermal formulation containing raloxifene nanoparticles for osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Liposomal Raloxifene-Graphene Nanosheet and Evaluation of Its In Vitro Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Porous Beta-Cyclodextrin-Loaded Raloxifene Framework with Potential Anticancer Activity: Physicochemical Characterization, Drug Release, and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raloxifene-Loaded Lipid Nanovesicles: A Journey to Select the Optimal Nanocarrier Formulation Through Characterization and Cytotoxic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Tissue Distribution and Systemic Toxicity Evaluation of Raloxifene Targeted Polymeric Micelles of Poly (Styrene-Maleic Acid)-Poly (Amide- Ether-Ester-Imide)-Poly (Ethylene Glycol) Loaded With Docetaxel in Breast Cancer Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Raloxifene and its Major Metabolites in Human Plasma by LC-MS/MS
Introduction
Raloxifene (B1678788) is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. It undergoes extensive first-pass metabolism, primarily forming glucuronide conjugates. The major active metabolites are raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G). Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of raloxifene, R4G, and R6G in human plasma.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Raloxifene.
Metabolic Pathway of Raloxifene
Caption: Metabolic pathway of Raloxifene.
Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted from a method utilizing a 96-well SPE plate for high-throughput processing.[1]
Materials:
-
Human plasma
-
Raloxifene, R4G, and R6G analytical standards
-
Raloxifene-d4 (Internal Standard, IS)
-
Acetonitrile
-
Formic acid
-
Ammonium (B1175870) formate
-
Water (LC-MS grade)
-
SPE plate (e.g., Thermo Scientific™ SOLAµ™ SCX)
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL Raloxifene-d4 in methanol). Vortex for 30 seconds.
-
SPE Plate Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A reversed-phase column, such as a C18 (e.g., 50 x 2.1 mm, 1.8 µm) or a Pentafluorophenyl (PFP) column (e.g., Thermo Scientific™ Hypersil GOLD™ PFP).[1]
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10-20% B), ramp up to a high percentage (e.g., 90-95% B) to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Raloxifene: m/z 474.2 → 112.2
-
Raloxifene-4'-glucuronide (R4G): m/z 650.2 → 474.2
-
Raloxifene-6-glucuronide (R6G): m/z 650.2 → 474.2
-
Raloxifene-d4 (IS): m/z 478.2 → 116.2
-
-
Collision Energy and other source parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for the analysis of Raloxifene and its metabolites in plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Raloxifene | 0.02 - 2[1] | > 0.99[1] | 0.02[1] |
| Raloxifene-4'-glucuronide (R4G) | 3 - 300[1] | > 0.99[1] | 3[1] |
| Raloxifene-6-glucuronide (R6G) | 0.6 - 60[1] | > 0.99[1] | 0.6[1] |
| Raloxifene | 0.040 - 1.5[2] | > 0.99[2] | 0.040[2] |
| Raloxifene-4'-glucuronide (R4G) | 0.6 - 50.0[2] | > 0.99[2] | 0.6[2] |
| Raloxifene-6-glucuronide (R6G) | 0.6 - 50.0[2] | > 0.99[2] | 0.6[2] |
| Raloxifene | 0.20 - 250[3] | > 0.99[3] | 0.20[3] |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Raloxifene | ||||
| LQC | 0.06 | < 15 | < 15 | 85 - 115 |
| MQC | 0.8 | < 15 | < 15 | 85 - 115 |
| HQC | 1.6 | < 15 | < 15 | 85 - 115 |
| R4G | ||||
| LQC | 9 | < 15 | < 15 | 85 - 115 |
| MQC | 120 | < 15 | < 15 | 85 - 115 |
| HQC | 240 | < 15 | < 15 | 85 - 115 |
| R6G | ||||
| LQC | 1.8 | < 15 | < 15 | 85 - 115 |
| MQC | 24 | < 15 | < 15 | 85 - 115 |
| HQC | 48 | < 15 | < 15 | 85 - 115 |
Note: The values in Table 2 are representative of typical acceptance criteria for bioanalytical method validation and are based on data from various sources.[1][2][3]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Raloxifene | > 70[4] | Within ±15% |
| Raloxifene-4'-glucuronide (R4G) | > 70 | Within ±15% |
| Raloxifene-6-glucuronide (R6G) | > 70 | Within ±15% |
Note: Specific recovery and matrix effect values can vary depending on the extraction method and the specific plasma lots used.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and high-throughput solution for the simultaneous quantification of raloxifene and its major glucuronide metabolites in human plasma. The use of solid-phase extraction allows for efficient sample clean-up, and the sensitivity of the triple quadrupole mass spectrometer enables accurate measurement at low concentrations. This method is well-suited for pharmacokinetic and bioequivalence studies in drug development and clinical research.
References
Troubleshooting & Optimization
Technical Support Center: Stability of Raloxifene Derivatives in Aqueous Solutions
Disclaimer: There is currently no specific stability data available in the public domain for Raloxifene Bismethyl Ether hydrochloride in aqueous solutions. The information provided in this technical support center is based on extensive research into the stability of the parent compound, Raloxifene hydrochloride . This data serves as a close proxy and a guide for researchers. The stability profile of this compound may differ due to the modification of the hydroxyl groups to methyl ethers. A dedicated section discussing the potential implications of this structural change is included.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of Raloxifene hydrochloride in aqueous solutions?
A1: The primary factors influencing the stability of Raloxifene hydrochloride in aqueous solutions are pH, the presence of oxidizing agents, and to a lesser extent, light and temperature. Forced degradation studies have shown that Raloxifene hydrochloride is susceptible to degradation under basic and oxidative conditions, while it remains relatively stable under acidic, photolytic, and thermal stress.
Q2: What are the known degradation products of Raloxifene hydrochloride?
A2: Under forced degradation conditions, several impurities and degradation products of Raloxifene hydrochloride have been identified. Under oxidative stress, Raloxifene N-Oxide (Impurity C) is a known degradation product.[1] In basic conditions, degradation can lead to the formation of other impurities (Impurity A and Impurity D). A comprehensive list of identified process-related impurities and degradation products includes Raloxifene-N-Oxide, EP impurity A, EP impurity B, and Raloxifene Dimer, among others.[1]
Q3: What is the recommended procedure for preparing a stable aqueous solution of Raloxifene hydrochloride for experimental use?
A3: Due to its limited aqueous solubility, it is recommended to first dissolve Raloxifene hydrochloride in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. For instance, a stock solution in DMSO can be prepared and then diluted with PBS (pH 7.2) to achieve the desired concentration. It is advised not to store the aqueous solution for more than one day.
Q4: How might the stability of this compound differ from Raloxifene hydrochloride?
A4: this compound is a metabolite of Raloxifene in which both hydroxyl groups are absent and replaced by methyl ethers.[2][3] Phenolic hydroxyl groups can be susceptible to oxidation. By converting these to more stable methyl ether groups, the bismethyl ether derivative is likely to exhibit increased stability towards oxidative degradation. Aryl methyl ethers are generally stable under basic conditions but can be cleaved under strongly acidic conditions, although this often requires harsh reagents. Therefore, the degradation profile in acidic and basic media might differ significantly from that of Raloxifene hydrochloride.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after short-term storage of an aqueous solution. | Degradation of the compound. | Prepare fresh solutions daily. If using a buffered solution, ensure the pH is neutral or slightly acidic. Protect the solution from strong light and oxidizing agents. |
| Loss of compound potency in a cell-based assay. | Instability in the cell culture medium. | Minimize the time the compound is in the culture medium before the assay readout. Consider preparing a more concentrated stock in DMSO and diluting it into the medium immediately before use. |
| Precipitation of the compound in the aqueous buffer. | Poor solubility. | Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Check the pH of your buffer, as the solubility of Raloxifene hydrochloride is pH-dependent. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Raloxifene Hydrochloride
| Stress Condition | Reagents and Duration | Observation |
| Acid Hydrolysis | 0.5N HCl, 12 hours | No significant degradation observed. |
| Base Hydrolysis | 0.5N NaOH, 12 hours | Degradation observed, leading to Impurity A and Impurity D. |
| Oxidative Hydrolysis | 3.0% H₂O₂, 12 hours | Degradation observed, leading to Impurity C (Raloxifene N-Oxide).[1] |
| Thermal Degradation | 70°C, 24 hours | No significant degradation observed. |
| Photolytic Degradation | UV light (254nm), 24 hours | No significant degradation observed. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for Raloxifene Hydrochloride
This protocol is based on a validated UPLC method for determining the stability of Raloxifene hydrochloride.
1. Chromatographic Conditions:
-
Column: Extended C18, 50mm x 3.0mm, 1.8µm particles
-
Mobile Phase: 5mM Ammonium Acetate and Methanol (B129727) (50:50, v/v)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 2µL
2. Standard Solution Preparation:
-
Prepare a stock solution of Raloxifene hydrochloride in methanol.
-
From the stock solution, prepare working solutions at the desired concentration (e.g., 300µg/mL) using methanol as the diluent.
3. Sample Preparation for Stability Studies:
-
Subject the Raloxifene hydrochloride solution to the desired stress conditions (as outlined in Table 1).
-
After the specified duration, dilute the stressed samples with methanol to a suitable concentration for HPLC analysis.
4. Analysis:
-
Inject the standard and stressed sample solutions into the UPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Visualizations
Caption: Experimental workflow for forced degradation studies of Raloxifene hydrochloride.
References
How to improve the solubility of Raloxifene Bismethyl Ether for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to improve the solubility of Raloxifene (B1678788) Bismethyl Ether for experimental use.
Troubleshooting Guide
Researchers may encounter challenges in dissolving Raloxifene Bismethyl Ether due to its hydrophobic nature. This guide provides solutions to common solubility issues.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon addition to aqueous buffer/media. | The solvent concentration is too high in the final aqueous solution, causing the compound to crash out. | - Minimize the volume of the organic stock solution added to the aqueous medium (typically ≤1% v/v). - Prepare a more concentrated stock solution to reduce the required volume. - Consider using a multi-step dilution process, gradually adding the stock solution to the aqueous medium while vortexing. |
| Compound does not fully dissolve in the chosen organic solvent. | The solvent may not be optimal for this specific compound, or the concentration is too high. | - Try alternative solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Methanol, where a deuterated form has shown solubility.[1] - Gently warm the solution (e.g., to 37°C) or sonicate to aid dissolution. Ensure the compound is stable at the elevated temperature. - Reduce the concentration of the stock solution. |
| Visible particles or cloudiness remain in the final experimental solution. | Incomplete dissolution or precipitation has occurred. | - Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. - Increase the concentration of a co-solvent (e.g., ethanol, propylene (B89431) glycol) in the final aqueous solution, if compatible with the experimental system. - For cell culture experiments, ensure the final solvent concentration is non-toxic to the cells. |
| Inconsistent experimental results. | Poor solubility and inconsistent concentration of the active compound. | - Prepare fresh solutions before each experiment. - Validate the concentration of your stock solution using a spectrophotometer if a reference standard is available. - Consider using formulation techniques like cyclodextrin (B1172386) complexation or solid dispersions for improved and more consistent solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of Raloxifene Bismethyl Ether?
A1: Based on available data for a deuterated analog, Raloxifene Bismethyl Ether is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Methanol.[1] For biological experiments, DMSO is a common choice due to its high solubilizing power and miscibility with aqueous solutions.
Q2: How can I prepare a working solution of Raloxifene Bismethyl Ether in an aqueous buffer for in vitro assays?
A2: To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution.[2] This stock solution can then be serially diluted into the aqueous buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically less than 1%) to avoid solvent effects in the assay and prevent precipitation.[2]
Q3: My compound is precipitating when I add it to my cell culture media. What can I do?
A3: Precipitation in cell culture media is a common issue with hydrophobic compounds. To address this, you can:
-
Decrease the final concentration of the compound in the media.
-
Reduce the percentage of the organic solvent in the final solution by making a more concentrated initial stock.
-
Consider using a formulation aid, such as complexation with cyclodextrins, which can enhance the aqueous solubility of poorly soluble drugs.
Q4: Are there any other methods to improve the solubility of Raloxifene Bismethyl Ether for in vivo studies?
A4: For in vivo applications, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds like Raloxifene Bismethyl Ether. These include:
-
Co-solvents: Using a mixture of water-miscible solvents.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.
-
Nanoparticle formulations: Preparing nanosuspensions or solid lipid nanoparticles to increase the surface area for dissolution.[3]
-
Solid dispersions: Dispersing the compound in a solid hydrophilic carrier to improve its dissolution rate.
Quantitative Solubility Data
While specific quantitative solubility data for Raloxifene Bismethyl Ether is limited, the following table provides solubility data for the parent compound, Raloxifene Hydrochloride, in various solvents. This can serve as a useful reference for solvent selection, as the bismethyl ether derivative is expected to have a similar hydrophobicity profile.
Table 1: Mole Fraction Solubility of Raloxifene Hydrochloride in Various Solvents at 323.2 K (50.05 °C) [4]
| Solvent | Mole Fraction Solubility (x 10⁻²) |
| Dimethyl Sulfoxide (DMSO) | 5.02 |
| Polyethylene Glycol-400 (PEG-400) | 0.592 |
| Ethyl Acetate (EA) | 0.311 |
| Transcutol | 0.122 |
| Propylene Glycol (PG) | 0.0219 |
| 1-Butanol | 0.0196 |
| Isopropyl Alcohol (IPA) | 0.0147 |
| Ethanol | 0.00790 |
| Ethylene Glycol (EG) | 0.00665 |
| Water | 0.00360 |
Table 2: Solubility of Raloxifene Hydrochloride in Common Organic Solvents [2]
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | 15 |
| Dimethyl formamide (B127407) (DMF) | 10 |
| Ethanol | 0.1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Raloxifene Bismethyl Ether for subsequent dilution in aqueous media.
Materials:
-
Raloxifene Bismethyl Ether powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of Raloxifene Bismethyl Ether needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of Raloxifene Bismethyl Ether (C₃₀H₃₁NO₄S) is 501.64 g/mol .
-
Mass (mg) = 10 mmol/L * 0.001 L * 501.64 g/mol * 1000 mg/g = 5.0164 mg for 1 mL
-
-
Weigh the compound: Carefully weigh the calculated amount of Raloxifene Bismethyl Ether powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to facilitate dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Objective: To prepare a diluted working solution of Raloxifene Bismethyl Ether in cell culture medium.
Materials:
-
10 mM Raloxifene Bismethyl Ether stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of Raloxifene Bismethyl Ether required for your experiment.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in the desired volume of cell culture medium.
-
Example: To prepare 10 mL of a 10 µM working solution:
-
V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Prepare the working solution: In a sterile conical tube, add the calculated volume of the 10 mM stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly: Immediately after adding the stock solution, gently vortex or invert the tube to ensure proper mixing and minimize precipitation.
-
Use immediately: It is recommended to use the freshly prepared working solution for your experiments.
Visualizations
Caption: Experimental workflow for preparing Raloxifene Bismethyl Ether solutions.
Caption: Simplified signaling pathway of the parent compound, Raloxifene.
References
- 1. Raloxifene-d4 Bismethyl Ether | CAS 1185006-58-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Formulation and Characterization of Raloxifene Nanostructured Lipid Carriers for Permeability and Uptake Enhancement Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility determination of raloxifene hydrochloride in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the concentration of Raloxifene Bismethyl Ether for in vitro assays
Welcome to the technical support center for Raloxifene (B1678788) Bismethyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Raloxifene Bismethyl Ether in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.
Disclaimer: Raloxifene Bismethyl Ether is a metabolite of Raloxifene and is reported to be an estrogen receptor-inactive compound.[1][2][3][4] Data on its specific activity and optimal use in various in vitro assays are limited. Much of the guidance provided here is extrapolated from research on its parent compound, Raloxifene, and general principles of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Raloxifene Bismethyl Ether and how does it differ from Raloxifene?
Raloxifene Bismethyl Ether is a metabolite of Raloxifene in which both hydroxyl groups have been replaced by methyl ether groups.[1][2][3][4] This structural modification renders the compound inactive as a ligand for the estrogen receptor (ER).[1][2][3][4] While Raloxifene is a well-known Selective Estrogen Receptor Modulator (SERM) with both estrogen agonist and antagonist effects depending on the target tissue, Raloxifene Bismethyl Ether is not expected to interact with the ER in the same manner.[1][5][6][7][8]
Q2: What is the expected mechanism of action of Raloxifene Bismethyl Ether?
Given its ER-inactive nature, the precise mechanism of action for any observed biological effects of Raloxifene Bismethyl Ether is not well-elucidated. It is possible that it may have off-target effects or interact with other signaling pathways independent of the estrogen receptor. Researchers using this compound should consider investigating alternative pathways. For instance, the parent compound Raloxifene has been shown to have ER-independent effects.[7]
Q3: What is a recommended starting concentration for in vitro assays?
A single study has reported an IC50 value of 300 nM for the antiproliferative activity of Raloxifene Bismethyl Ether in MCF-7 breast cancer cells.[3][4] For initial screening, a broad concentration range is recommended, for example, from 10 nM to 100 µM. For more targeted experiments, a narrower range around the reported IC50 value (e.g., 100 nM to 1 µM) could be a good starting point.[9]
Q4: How should I prepare a stock solution of Raloxifene Bismethyl Ether?
Raloxifene Bismethyl Ether is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol.[10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For cell-based assays, this stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of the compound | Incorrect concentration range: The effective concentration may be higher or lower than the tested range. | Test a wider range of concentrations, from nanomolar to high micromolar, in a dose-response experiment. |
| Cell line insensitivity: The chosen cell line may not be responsive to the compound's mechanism of action. | If possible, test the compound on multiple cell lines with different genetic backgrounds. | |
| Compound instability: The compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh dilutions of the compound for each experiment. Minimize exposure of the stock solution and dilutions to light and elevated temperatures. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution across the plate can lead to variable results. | Ensure thorough mixing of the cell suspension before plating. Check for cell clumps and aspirate and re-suspend if necessary. |
| Edge effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors: Inaccurate pipetting can lead to variations in cell number and compound concentration. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Signs of cytotoxicity at all concentrations | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5%). Include a vehicle control (media with the same concentration of solvent as the highest drug concentration) in your experimental setup.[9] |
| Poor cell health: Cells may be unhealthy or stressed before the start of the experiment. | Use cells that are in the logarithmic growth phase and have high viability. Regularly check for signs of contamination.[9] |
Quantitative Data
Table 1: In Vitro Activity of Raloxifene Bismethyl Ether
| Cell Line | Assay Type | Endpoint | Reported Value |
| MCF-7 | Antiproliferation Assay | IC50 | 300 nM[3][4] |
Table 2: Solubility of Raloxifene Bismethyl Ether
| Solvent | Solubility |
| DMSO | Soluble[10] |
| DMF | Soluble[10] |
| Methanol | Soluble[10] |
Experimental Protocols
Cell Viability (MTS/MTT Assay)
This protocol is a general guideline for assessing the effect of Raloxifene Bismethyl Ether on cell viability. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of Raloxifene Bismethyl Ether in complete growth medium from a 10 mM DMSO stock solution. A recommended starting range is 10 nM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).[9]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well. Incubate for 1-4 hours at 37°C. For MTT, after incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Potential Signaling Pathways
While Raloxifene Bismethyl Ether is considered ER-inactive, its parent compound, Raloxifene, is known to influence various signaling pathways. The following diagram illustrates a potential, though unconfirmed, mechanism of action for Raloxifene Bismethyl Ether, assuming it may have off-target effects similar to other SERMs.
Caption: Putative ER-independent signaling pathway for Raloxifene Bismethyl Ether.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the general workflow for determining the effect of Raloxifene Bismethyl Ether on cell viability.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of raloxifene in breast cancer prevention in postmenopausal women: clinical evidence and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dev.usbio.net [dev.usbio.net]
Technical Support Center: Forced Degradation Studies of Raloxifene Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting forced degradation studies on Raloxifene hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Raloxifene hydrochloride most likely to degrade?
A1: Based on current literature, Raloxifene hydrochloride is most susceptible to degradation under oxidative and alkaline (base hydrolysis) conditions. Some degradation has also been observed under acidic and photolytic stress, while it is generally stable under thermal stress.[1]
Q2: What are the common impurities identified during forced degradation of Raloxifene hydrochloride?
A2: Several impurities have been identified. Notably, Raloxifene-N-Oxide is a known oxidation product.[2] Studies have also reported the formation of specific impurities under different stress conditions, sometimes referred to as Impurity A, C, and D. Impurity C is typically formed under oxidative stress, while Impurities A and D are observed after base hydrolysis. Other identified process-related and degradation impurities include European Pharmacopoeia (EP) impurities A and B, and a Raloxifene dimer.[2][3]
Q3: What is a suitable analytical technique for separating Raloxifene hydrochloride from its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective techniques for developing a stability-indicating assay method.[4][5] These methods can effectively separate Raloxifene hydrochloride from its impurities and degradation products.
Q4: What type of HPLC column and mobile phase are typically recommended?
A4: C18 and C8 columns are frequently used for the separation.[4][5] A common mobile phase approach involves a gradient or isocratic elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724) or methanol.[5]
Troubleshooting Guide
Issue 1: Poor separation between Raloxifene and a degradation product peak in my HPLC chromatogram.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Troubleshooting Step: Adjust the ratio of the organic solvent to the aqueous buffer. A slight modification in the mobile phase composition can significantly impact resolution.
-
-
Possible Cause 2: Inappropriate column chemistry.
-
Troubleshooting Step: If using a C18 column, consider trying a C8 or a phenyl column, as the difference in stationary phase chemistry can alter selectivity.
-
-
Possible Cause 3: pH of the mobile phase is not optimal.
-
Troubleshooting Step: The pH of the mobile phase can affect the ionization state of Raloxifene and its impurities, thereby influencing their retention. Adjusting the pH of the buffer can improve separation.
-
Issue 2: The observed degradation of Raloxifene is much lower than expected under stress conditions.
-
Possible Cause 1: Stress conditions are not stringent enough.
-
Troubleshooting Step: Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), prolong the exposure time, or increase the temperature. For example, if 0.1N HCl for 4 hours shows no degradation, try 0.5N HCl for 12 hours.
-
-
Possible Cause 2: Low solubility of Raloxifene in the stress medium.
-
Troubleshooting Step: Ensure that Raloxifene hydrochloride is fully dissolved in the solution before and during the stress testing. A co-solvent might be necessary, but its potential interaction with the stressor should be considered.
-
Issue 3: Extraneous peaks are appearing in the chromatogram of the unstressed sample (control).
-
Possible Cause 1: Contaminated diluent or mobile phase.
-
Troubleshooting Step: Prepare fresh mobile phase and diluent using high-purity solvents and reagents. Filter the mobile phase before use.
-
-
Possible Cause 2: Sample degradation after preparation.
-
Troubleshooting Step: Raloxifene solutions may have limited stability. Analyze the sample immediately after preparation or perform a solution stability study to determine how long the prepared sample remains viable.
-
Experimental Protocols
Forced Degradation Workflow
The following diagram outlines the typical workflow for a forced degradation study of Raloxifene hydrochloride.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak symmetry during the HPLC analysis of Raloxifene and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for Raloxifene analysis?
A1: Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1] For Raloxifene, a basic compound, this is often due to secondary interactions with the stationary phase.[2][3] Tailing peaks can lead to inaccurate integration and quantification, reduced sensitivity, and difficulty in resolving closely eluting impurities.[4]
Q2: What are the primary causes of peak tailing for basic compounds like Raloxifene?
A2: The primary cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[2][3] Other contributing factors can include column overload, extra-column dead volume, and inappropriate mobile phase pH.[5][6]
Q3: How does mobile phase pH affect the peak shape of Raloxifene?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Raloxifene.[7] At a low pH (around 3 or below), the silanol groups on the stationary phase are protonated and less likely to interact with the protonated basic Raloxifene molecule, leading to improved peak symmetry.[2] Conversely, at higher pH values, the deprotonated silanols can cause significant peak tailing.
Q4: What type of HPLC column is recommended for Raloxifene analysis?
A4: For analyzing basic compounds like Raloxifene, it is advisable to use end-capped or base-deactivated columns.[2] These columns have a stationary phase designed to minimize secondary interactions with silanol groups. Several validated methods for Raloxifene utilize C8 or C18 columns.[8][9][10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and improving peak symmetry for Raloxifene and its related compounds.
Issue 1: Significant Peak Tailing Observed for Raloxifene
Root Cause Analysis and Solutions:
The most likely cause of peak tailing for Raloxifene is secondary interactions with residual silanol groups on the HPLC column. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for Raloxifene peak tailing.
Quantitative Data Summary
The following tables summarize typical HPLC conditions that have been successfully used for the analysis of Raloxifene, yielding good peak symmetry.
Table 1: Mobile Phase Composition and pH
| Mobile Phase Constituents | pH | Column Type | Observation | Reference |
| Acetonitrile and 0.01 M KH2PO4 buffer | 4.0 | Kromasil C18 | Sharp peaks obtained | [8] |
| 5mM Ammonium Acetate and Methanol (50:50 v/v) | Not specified | Extended C18 | Symmetrical peak shape | [9] |
| Water and Acetonitrile (20:80 v/v) | 3.5 (adjusted with orthophosphoric acid) | Inertsil C18 | Good separation and peak shape | [10] |
| Acetonitrile and Phosphate Buffer | 3.5 | Phenomenex RP-C8 | Sharp and symmetrical peaks | [11] |
| Methanol, De-ionized water, and Triethanolamine (70:30:0.1) | Not specified | RP 18 Lichrospher® 100 | Symmetrical peaks | [12] |
Table 2: Column and Detection Parameters
| Column | Particle Size (µm) | Dimensions (mm) | Detection Wavelength (nm) | Reference |
| Kromasil C18 | 5 | 250 x 4.6 | 275 | [8] |
| Extended C18 | 1.8 | 50 x 3.0 | Not specified | [9] |
| Inertsil C18 | 5 | 250 x 4.6 | 284 | [10] |
| Phenomenex RP-C8 | Not specified | Not specified | 240 | [11] |
| RP 18 Lichrospher® 100 | Not specified | Not specified | 286 | [12] |
Detailed Experimental Protocols
Protocol 1: Improving Peak Symmetry by Adjusting Mobile Phase pH
This protocol describes how to systematically evaluate the effect of mobile phase pH on Raloxifene peak shape.
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak for Raloxifene.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Raloxifene standard solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Orthophosphoric acid
-
pH meter
Procedure:
-
Prepare Mobile Phases:
-
Prepare a series of mobile phases with varying pH values (e.g., pH 4.5, 4.0, 3.5, 3.0, 2.5).
-
For each pH level, mix Acetonitrile and water in a suitable ratio (e.g., 50:50 v/v).
-
Adjust the pH of the aqueous portion of the mobile phase using formic acid or orthophosphoric acid before mixing with the organic solvent.
-
-
Equilibrate the Column:
-
Start with the highest pH mobile phase.
-
Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
-
Inject Raloxifene Standard:
-
Inject a fixed volume of the Raloxifene standard solution.
-
Record the chromatogram.
-
-
Evaluate Peak Asymmetry:
-
Calculate the asymmetry factor (As) for the Raloxifene peak. Most chromatography data systems can automatically calculate this. An ideal As is 1.0, with an acceptable range typically between 0.9 and 1.2.
-
-
Test Lower pH Mobile Phases:
-
Gradually switch to the next lower pH mobile phase, ensuring the column is fully equilibrated before each injection.
-
Repeat steps 3 and 4 for each pH level.
-
-
Analyze Results:
-
Compare the chromatograms and asymmetry factors obtained at different pH values.
-
The optimal pH will be the one that provides the most symmetrical peak (As closest to 1.0).
-
Logical Relationship of Factors Affecting Peak Symmetry
The following diagram illustrates the interplay of key factors that influence the peak shape of basic analytes like Raloxifene in reversed-phase HPLC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. jocpr.com [jocpr.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
Proper storage and handling of Raloxifene Bismethyl Ether hydrochloride powder
This technical support center provides guidance on the proper storage, handling, and use of Raloxifene Bismethyl Ether hydrochloride powder for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal stability, the powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, a temperature of -20°C is recommended. Some suppliers suggest storage at 2-8°C.[2] Short-term storage at room temperature is also acceptable for a related deuterated compound.
Q2: What personal protective equipment (PPE) should be used when handling this powder?
Researchers should always handle this compound powder in a well-ventilated area, preferably within a fume hood. Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn to avoid skin and eye contact.
Q3: How should I prepare a stock solution of this compound?
Based on the solubility profile of the parent compound, Raloxifene hydrochloride, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For aqueous-based experiments, it is advisable to first dissolve the powder in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.
Q4: Is the powder light sensitive?
Q5: What are the known incompatibilities of this compound?
Specific incompatibility studies for this compound are not widely published. However, based on the reactivity of similar compounds, it is prudent to avoid strong oxidizing agents.
Troubleshooting Guides
Issue: Poor Solubility of the Powder
If you encounter difficulty in dissolving this compound powder, consider the following troubleshooting steps:
-
Solvent Selection: While specific quantitative data is limited, the parent compound, Raloxifene hydrochloride, is freely soluble in DMSO.[3] If you are using other solvents, consider switching to DMSO.
-
Sonication: Gentle sonication can help to break up powder aggregates and enhance dissolution.
-
Warming: Gentle warming of the solvent may increase the solubility. However, be cautious with temperature to avoid potential degradation.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. For aqueous solutions, slight adjustments in pH might improve solubility.
Issue: Potential Degradation of the Compound
If you suspect that your sample of this compound may have degraded, consider the following:
-
Storage Conditions: Verify that the powder has been stored according to the recommended conditions (cool, dry, and protected from light).
-
Solution Stability: Stock solutions in DMSO are generally stable for short periods at 4°C and for longer durations at -80°C. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.
-
Visual Inspection: Any change in the color or appearance of the powder could indicate degradation.
-
Analytical Verification: If feasible, analytical techniques such as HPLC can be used to assess the purity and integrity of the compound. Studies on Raloxifene hydrochloride have shown that it degrades under oxidative and basic conditions.
Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Temperature | Duration | Container |
| Long-Term Storage | -20°C or 2-8°C | Months to Years | Tightly sealed, light-resistant |
| Short-Term Storage | Room Temperature | Days to Weeks | Tightly sealed, light-resistant |
| Stock Solution (in DMSO) | -80°C | Months | Tightly sealed, light-resistant |
| Stock Solution (in DMSO) | 4°C | Weeks | Tightly sealed, light-resistant |
Table 2: Solubility Profile of Raloxifene Hydrochloride (Parent Compound)
Note: This data is for the parent compound, Raloxifene hydrochloride, and should be used as a guideline for this compound.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Freely soluble[3] |
| Methanol | Sparingly soluble |
| Ethanol | Slightly soluble |
| Water | Very slightly soluble |
| Isopropyl Alcohol | Very slightly soluble |
| Octanol | Very slightly soluble |
| Ether | Practically insoluble |
| Ethyl Acetate | Practically insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
In a well-ventilated fume hood, weigh the desired amount of powder. For a 1 ml of 10 mM solution, weigh out 5.38 mg of the powder (Molecular Weight: 538.1 g/mol ).
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 1 ml for 5.38 mg).
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Experimental workflow for preparing a stock solution.
Caption: Troubleshooting guide for solubility issues.
References
How to prevent the degradation of Raloxifene Bismethyl Ether during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Raloxifene (B1678788) Bismethyl Ether during experiments.
Frequently Asked Questions (FAQs)
Q1: My Raloxifene Bismethyl Ether sample is showing signs of degradation. What are the most likely causes?
A1: The most common causes for the degradation of Raloxifene Bismethyl Ether are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, and light.[1][2][3][4] The ether linkages, while generally stable, can be susceptible to hydrolysis under strong acidic conditions, and the core structure is vulnerable to oxidation.[1][5][6]
Q2: How can I prevent hydrolysis of the ether groups in my experiments?
A2: To prevent hydrolysis, it is crucial to control the pH of your solutions.[2] Ether cleavage typically requires strong acids and heat.[5] Therefore, maintaining a neutral pH (~7) and avoiding high temperatures will minimize the risk of hydrolysis.[7] If your experimental conditions require acidic or basic solutions, consider running the experiment at a lower temperature and for the shortest possible duration.[7]
Q3: What steps should I take to avoid oxidative degradation?
A3: Oxidative degradation can be minimized by using high-purity, peroxide-free solvents and excipients.[4] It is also advisable to degas your solutions to remove dissolved oxygen.[8] Conducting experiments under an inert atmosphere, such as nitrogen or argon, can provide additional protection against oxidation.[2] Raloxifene itself can be oxidized to reactive phenoxyl radicals, so minimizing exposure to potential oxidizing agents is key.[1]
Q4: Is Raloxifene Bismethyl Ether sensitive to light?
A4: Yes, Raloxifene and its derivatives can be sensitive to light.[3][9] To prevent photodegradation, always store the compound in amber vials or containers that protect it from light.[9] When conducting experiments, especially those of long duration, it is best to work in a dimly lit area or cover your experimental setup with aluminum foil.
Q5: What are the ideal storage conditions for Raloxifene Bismethyl Ether?
A5: Raloxifene Bismethyl Ether should be stored in a cool, dry, and dark place.[10] A tightly sealed container in a refrigerator is recommended for long-term storage.[10] Before use, allow the container to warm to room temperature to prevent condensation from introducing moisture.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/UPLC analysis | Degradation of the compound | - Confirm the identity of the degradation products using mass spectrometry. - Review experimental conditions for potential stressors (pH, temperature, light, oxygen). - Run a control experiment with fresh compound under ideal conditions. |
| Loss of potency or activity | Compound degradation | - Re-test the compound's purity. - Prepare fresh solutions from a new stock. - Implement preventative measures for hydrolysis, oxidation, and photodegradation. |
| Discoloration of the sample | Oxidation or photodegradation | - Discard the discolored sample. - Ensure proper storage in a dark, cool, and dry environment. - Use inert gas and degassed solvents in future experiments. |
Stability Data Summary
The following table summarizes the stability of Raloxifene Hydrochloride under various stress conditions. While this data is for the parent compound, it provides valuable insights into the potential stability of Raloxifene Bismethyl Ether.
| Condition | Duration | Temperature | pH | Degradation (%) | Reference |
| Hydrolysis | 5 days | 50°C | 5 | 8.02 | [11] |
| Hydrolysis | 5 days | 50°C | 7 | 10.61 | [11] |
| Hydrolysis | 5 days | 50°C | 9 | 23.81 | [11] |
| Hydrolysis | 28 days | 25°C | 5 | (Half-life: 1001 days) | [11] |
| Hydrolysis | 28 days | 25°C | 7 | (Half-life: 410 days) | [11] |
| Hydrolysis | 28 days | 25°C | 9 | (Half-life: 90 days) | [11] |
| Oxidation | Not specified | Not specified | Not specified | 2.53 | [3] |
| Photodegradation | Not specified | Not specified | Not specified | 1.52 | [3] |
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of Raloxifene Bismethyl Ether
-
Materials:
-
Raloxifene Bismethyl Ether solid
-
High-purity, anhydrous solvent (e.g., DMSO, Ethanol)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Weigh the desired amount of Raloxifene Bismethyl Ether in the amber vial.
-
Purge the vial with inert gas for 1-2 minutes to displace oxygen.
-
Add the appropriate volume of anhydrous solvent to the vial.
-
Seal the vial tightly with the cap.
-
Gently swirl or sonicate the vial until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol for a Typical Cell-Based Assay
-
Preparation:
-
Prepare a fresh dilution of the Raloxifene Bismethyl Ether stock solution in a pre-warmed, degassed cell culture medium.
-
Protect the diluted solution from light by wrapping the container in aluminum foil.
-
-
Execution:
-
Perform all manipulations in a sterile cell culture hood with minimal light exposure.
-
Add the diluted compound to the cells.
-
Incubate the cells for the desired period.
-
For long-term incubations, consider replacing the medium with a freshly prepared compound solution at regular intervals.
-
-
Analysis:
-
Analyze the experimental results promptly after the incubation period to minimize the risk of degradation in the assay plate.
-
Visualizations
Caption: Potential Degradation Pathways for Raloxifene Bismethyl Ether.
Caption: Recommended Experimental Workflow to Minimize Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. carbodiimide.com [carbodiimide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 10. fishersci.com [fishersci.com]
- 11. Environmental fate and chemistry of raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to overcome the low bioavailability of Raloxifene compounds in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Raloxifene (B1678788). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its low in vivo bioavailability.
Section 1: Understanding the Core Problem
Q1: Why is the oral bioavailability of Raloxifene so low?
A1: Raloxifene's oral bioavailability is extremely low, approximately 2%, despite having good intestinal absorption (about 60%).[1][2] This discrepancy is primarily due to two factors:
-
Poor Aqueous Solubility: Raloxifene is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[3][4][5] This poor solubility limits its dissolution rate in the gastrointestinal (GI) fluid, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, Raloxifene undergoes rapid and extensive metabolism, primarily in the intestines and liver.[1][6][7] The main metabolic pathway is glucuronidation, where enzymes (UGT1A1, UGT1A8, UGT1A10) attach glucuronide conjugates to the molecule.[6][8][9] This process converts Raloxifene into inactive metabolites before it can reach systemic circulation.[2][6] Enterohepatic recycling of these conjugates can further complicate its pharmacokinetic profile.[6]
Section 2: Formulation-Based Strategies & Troubleshooting
A primary approach to enhancing Raloxifene's bioavailability is to improve its solubility and dissolution through advanced formulation techniques.
Q2: How can solid dispersions improve Raloxifene's bioavailability?
A2: Solid dispersions (SDs) enhance the dissolution rate of poorly soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level. For Raloxifene, this converts the drug from a crystalline to a more soluble amorphous state.[4][10][11]
-
Common Carriers: Hydrophilic polymers like PVP K30, HPMC, Poloxamer 407, and β-cyclodextrin are often used.[4][10][11][12]
-
Preparation Methods: Techniques include solvent evaporation, spray-drying, and kneading.[4][10][13]
-
Expected Outcome: Studies have shown that solid dispersions can significantly increase the dissolution rate and bioavailability of Raloxifene. For example, a spray-dried solid dispersion with PVP K30 enhanced bioavailability by approximately 2.6-fold in rats.[10] Another study using spray-dried nanoparticles with PVP and Tween 20 showed a 3.3-fold increase in AUC (Area Under the Curve).[13]
Troubleshooting Guide: Solid Dispersions
| Issue Encountered | Potential Cause | Recommended Solution |
| Low drug loading | Poor miscibility between drug and carrier; drug crystallization during preparation. | Screen for carriers with better solubilizing capacity for Raloxifene. Optimize the drug-to-carrier ratio; higher carrier ratios often improve stability.[5] |
| Physical instability (crystallization) during storage | The amorphous form is thermodynamically unstable. Moisture absorption can plasticize the polymer and promote crystallization. | Include a secondary stabilizing polymer. Store the formulation in controlled, low-humidity conditions. Conduct stability studies at accelerated conditions (e.g., 40°C/75% RH) to predict long-term stability.[3] |
| Inconsistent dissolution profiles | Incomplete conversion to amorphous form; phase separation. | Characterize the SD using DSC and XRD to confirm the absence of crystallinity.[10][12] Optimize the preparation process (e.g., faster solvent removal in spray drying) to kinetically trap the drug in its amorphous state. |
Q3: What are the key considerations for developing lipid-based nanoformulations like SLNs, NLCs, or SMEDDS?
A3: Lipid-based systems are highly effective for BCS Class II drugs like Raloxifene. They can improve bioavailability by several mechanisms: increasing solubility, utilizing intestinal lymphatic transport to bypass first-pass metabolism, and inhibiting efflux transporters.[3][14]
-
Types of Lipid Formulations:
-
Solid Lipid Nanoparticles (SLNs): Nanoparticles with a solid lipid core. One study showed that Raloxifene-loaded SLNs increased bioavailability nearly five-fold compared to the pure drug in rats.[14][15]
-
Nanostructured Lipid Carriers (NLCs): A modified version of SLNs containing both solid and liquid lipids, which can improve drug loading and reduce drug expulsion during storage.[3][16] Optimized NLCs have been shown to enhance oral bioavailability 3.19-fold compared to a free suspension of the drug.[3][16][17]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oil, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in GI fluids.[18][19] A SMEDDS formulation increased the AUC of Raloxifene by 1.94-fold in rats.[18][20]
-
Troubleshooting Guide: Lipid-Based Nanoformulations
| Issue Encountered | Potential Cause | Recommended Solution |
| Low entrapment efficiency (%EE) | Poor drug solubility in the selected lipid matrix. Drug partitioning into the external aqueous phase during production. | Screen lipids in which Raloxifene has high solubility. For SLNs/NLCs, optimize the homogenization or sonication process to minimize drug leakage.[21] |
| Particle aggregation or instability | Insufficient surfactant concentration leading to a low zeta potential. Ostwald ripening. | Increase the concentration of the stabilizer/surfactant (e.g., Pluronic F68, Tween 80).[15][18] Ensure the zeta potential is sufficiently high (typically > |
| Poor emulsification of SMEDDS | Incorrect ratio of oil, surfactant, and co-surfactant. Inappropriate selection of components. | Construct pseudo-ternary phase diagrams to identify the optimal component ratios that yield a stable microemulsion region.[18][20] Ensure the HLB (Hydrophile-Lipophile Balance) of the surfactant system is appropriate for the chosen oil. |
| Drug precipitation upon dilution (for SMEDDS) | The formulation cannot maintain drug supersaturation in the GI tract. | Incorporate precipitation inhibitors like HPMC into the formulation to create a supersaturatable SMEDDS (S-SMEDDS).[22] |
Section 3: Other Bioavailability Enhancement Strategies
Q4: Can co-administration with other agents improve Raloxifene's bioavailability?
A4: Yes, co-administering Raloxifene with "bioenhancers" that inhibit its metabolic pathways is a viable strategy.
-
Mechanism: These agents typically work by inhibiting the UGT enzymes responsible for Raloxifene's glucuronidation or by inhibiting P-glycoprotein efflux pumps in the intestine.[3][23]
-
Examples:
-
Piperine (B192125): A natural alkaloid from black pepper, piperine is a known inhibitor of drug metabolism. Co-administration of Raloxifene with piperine in a pro-nano liposphere formulation resulted in a 2-fold increase in relative oral bioavailability in rats.[24]
-
Apigenin: This flavonoid has been shown to inhibit Raloxifene's glucuronidation, leading to a 97% increase in the AUC when co-administered in a 1:1 ratio in rats.[23][25]
-
Milk Thistle Constituents (Silibinin, Silymarin): These compounds are potent inhibitors of intestinal UGT enzymes and are predicted to increase Raloxifene's systemic exposure by 4- to 5-fold, though this highlights a significant risk for drug-herb interactions.[8][26]
-
Section 4: Data Presentation & Experimental Protocols
Data Summary Tables
Table 1: Comparison of Pharmacokinetic Parameters for Different Raloxifene Formulations in Rats
| Formulation Type | Key Excipients | Fold Increase in AUC (vs. Control) | Fold Increase in Cmax (vs. Control) | Reference |
| Solid Dispersion (Spray-dried) | PVP K30 | ~2.6 | - | [10] |
| Solid Dispersion NP (Spray-dried) | PVP, Tween 20 | ~3.3 | ~2.3 | [13] |
| Solid Lipid Nanoparticles (SLN) | Compritol 888 ATO, Pluronic F68 | ~5.0 | - | [14][15] |
| Nanostructured Lipid Carriers (NLC) | Glyceryl tribehenate, Oleic acid | 3.19 | - | [3][16][17] |
| Self-Microemulsifying (SMEDDS) | Capryol 90, Tween 80, Labrasol | 1.94 | 1.80 | [18][20] |
| Inclusion Complex | Hydroxybutenyl-β-cyclodextrin | ~3.0 | ~2.0 | [27] |
| Co-administration with Piperine | Pro-nano lipospheres | ~2.0 (relative) | - | [24] |
| Co-administration with Apigenin | Apigenin (1:1 ratio) | ~2.0 | - | [23][25] |
Note: Control is typically pure drug powder or an aqueous suspension. Values are approximate and depend on the specific study design.
Key Experimental Protocols
Q5: What is a standard protocol for an in vitro dissolution study of a Raloxifene nanoformulation?
A5: This protocol is adapted from standard methods used for nanoparticles.[15][28]
Objective: To compare the dissolution rate of a Raloxifene nanoformulation against the pure drug.
Materials:
-
USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) or other relevant media (e.g., pH 1.2 simulated gastric fluid). To maintain sink conditions for a poorly soluble drug, 0.1-0.5% Tween 80 or SDS is often added.[12][28]
-
Dialysis bag (for nanoparticles, to prevent them from being removed during sampling) with an appropriate molecular weight cut-off (MWCO).
-
Raloxifene nanoformulation and pure Raloxifene powder.
Protocol:
-
Preparation: Fill each dissolution vessel with 900 mL of the pre-warmed (37 ± 0.5°C) dissolution medium.
-
Sample Introduction:
-
Accurately weigh an amount of the nanoformulation equivalent to a standard dose (e.g., 60 mg) of Raloxifene.
-
For nanoparticles, disperse the sample in a small volume of medium and place it inside a dialysis bag, then place the bag in the dissolution vessel. For other formulations like solid dispersions, add the powder directly to the vessel.
-
Do the same for the pure Raloxifene powder in a separate vessel as a control.
-
-
Dissolution Test:
-
Start the paddle apparatus at a specified speed (e.g., 50 or 100 RPM).[29]
-
Withdraw aliquots (e.g., 5-10 mL) from the medium outside the dialysis bag at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate dissolution profiles.
Q6: What is a typical workflow for an in vivo pharmacokinetic study in rats?
A6: This workflow outlines the key steps for evaluating the oral bioavailability of a new Raloxifene formulation.
Protocol Details:
-
Animals: Wistar or Sprague-Dawley rats are commonly used.[10][32]
-
Dosing: Formulations are typically administered via oral gavage at a dose of around 10 mg/kg.[32] The control group receives a suspension of pure Raloxifene in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC).
-
Blood Sampling: Blood samples (approx. 0.2-0.3 mL) are collected at multiple time points, such as 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.[32]
-
Analysis: Plasma concentrations of Raloxifene are determined using a validated LC-MS/MS or HPLC method.
-
Parameters Calculated: Key pharmacokinetic parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (total drug exposure). The relative bioavailability is calculated as (AUC_Test / AUC_Control) * 100.
References
- 1. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Oral Bioavailability Enhancement of Raloxifene with Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 47.94.85.12:8889 [47.94.85.12:8889]
- 5. scielo.br [scielo.br]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Effect of intestinal glucuronidation in limiting hepatic exposure and bioactivation of raloxifene in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of raloxifene-solid dispersion with improved oral bioavailability via spray-drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ejbps.com [ejbps.com]
- 12. scispace.com [scispace.com]
- 13. Preparation and evaluation of raloxifene-loaded solid dispersion nanoparticle by spray-drying technique without an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Evaluation of Solid Lipid Nanoparticles of Raloxifene Hydrochloride for Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and evaluation of solid lipid nanoparticles of raloxifene hydrochloride for enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral Bioavailability Enhancement of Raloxifene with Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Oral Bioavailability Enhancement of Raloxifene with Nanostructured Lipid Carriers | Semantic Scholar [semanticscholar.org]
- 18. Formulation and Evaluation of a Self-Microemulsifying Drug Delivery System of Raloxifene with Improved Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoemulsion liquid preconcentrates for raloxifene hydrochloride: optimization and in vivo appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and Evaluation of Raloxifene-Hydrochloride-Loaded Supersaturatable SMEDDS Containing an Acidifier - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Effect of Piperine Pro-Nano Lipospheres on Direct Intestinal Phase II Metabolism: The Raloxifene Paradigm of Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics of raloxifene in male Wistar-Hannover rats: influence of complexation with hydroxybutenyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. japer.in [japer.in]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
- 31. tandfonline.com [tandfonline.com]
- 32. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
Optimizing mobile phase conditions for HPLC separation of Raloxifene impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mobile phase conditions for the High-Performance Liquid Chromatography (HPLC) separation of Raloxifene and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for mobile phase composition in Raloxifene impurity analysis?
A common starting point for the separation of Raloxifene and its impurities is a reversed-phase HPLC method using a C18 or C8 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. A good initial mobile phase composition to explore is a gradient elution using a phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate) with a pH adjusted to the range of 3.0 to 4.0, and acetonitrile (B52724) as the organic modifier.[1][2][3] The UV detection wavelength is generally set around 280 nm.[2]
Q2: Why is the pH of the mobile phase crucial for the separation of Raloxifene and its impurities?
The pH of the mobile phase is a critical parameter because Raloxifene is a basic compound.[4] Controlling the pH affects the ionization state of both the analyte and any residual silanol (B1196071) groups on the HPLC column packing material. Operating at a low pH (around 3.0 to 4.0) ensures that Raloxifene and its basic impurities are protonated, which can lead to more consistent retention times and improved peak shapes.[1][3][5] An inappropriate pH can lead to issues like peak tailing and poor resolution.
Q3: What are some common impurities of Raloxifene that I should be aware of?
Several process-related and degradation impurities of Raloxifene have been identified. Some of the commonly reported impurities include Raloxifene-N-Oxide, as well as other related substances designated as EP impurities A and B.[2] Forced degradation studies have shown that Raloxifene can degrade under oxidative and basic conditions, leading to the formation of specific degradation products.[1] It is important to ensure your HPLC method can separate Raloxifene from these potential impurities to ensure accurate quantification.
Troubleshooting Guides
Issue 1: Peak Tailing of the Raloxifene Peak
Peak tailing for basic compounds like Raloxifene is a common issue in reversed-phase HPLC.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Raloxifene, being a basic compound, can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[4] Solution: Lower the mobile phase pH to 3.0-3.5 to suppress the ionization of silanol groups.[3] Using a high-purity, end-capped C18 or C8 column can also minimize these interactions. Consider adding a competitive base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%), although this is less common with modern columns. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion, including tailing. |
| Solution: Reduce the sample concentration or the injection volume. | |
| Inappropriate Mobile Phase pH | If the mobile phase pH is too close to the pKa of Raloxifene, it can exist in both ionized and non-ionized forms, causing peak tailing. |
| Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds, this typically means a lower pH. |
Issue 2: Poor Resolution Between Raloxifene and an Impurity
Achieving adequate separation between the main Raloxifene peak and closely eluting impurities is critical for accurate impurity profiling.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The ratio of organic solvent to aqueous buffer may not be optimal for separating the specific impurity. |
| Solution: • Adjust the Gradient Slope: If using a gradient method, a shallower gradient can increase the separation between closely eluting peaks. • Modify the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation. • Fine-tune the pH: Small adjustments to the mobile phase pH (within the stable range of the column) can significantly impact the retention times of ionizable compounds and improve resolution. | |
| Inadequate Column Efficiency | An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution. |
| Solution: • Replace the Column: If the column has been used extensively, it may need to be replaced. • Check for Voids: A void at the head of the column can cause peak broadening. This can sometimes be addressed by reversing and flushing the column (check manufacturer's instructions). | |
| Co-elution of Impurities | It's possible that two different impurities are eluting at or very near the same retention time. |
| Solution: • Use a Different Column Chemistry: Switching from a C18 to a C8 or a phenyl column can provide different selectivity and may resolve the co-eluting peaks. • Employ a Different Detection Technique: If available, using a mass spectrometer (LC-MS) can help identify if multiple components are present in a single chromatographic peak.[2] |
Experimental Protocols
Example Gradient HPLC Method for Raloxifene Impurity Profiling
This protocol is a representative example based on published methods and should be optimized for your specific instrumentation and impurity profile.[1][3]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 25 | 70 | 30 |
| 30 | 70 | 30 |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in Raloxifene analysis.
Caption: General workflow for HPLC method development for Raloxifene impurity analysis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Raloxifene and its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activities of the selective estrogen receptor modulator (SERM), Raloxifene (B1678788), and its primary metabolites. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers in pharmacology and drug development.
Introduction
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women. It exerts its effects by binding to estrogen receptors (ERs) and acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus). Following oral administration, Raloxifene undergoes extensive first-pass metabolism, primarily in the liver and intestines, leading to the formation of glucuronide conjugates. The major metabolites are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. Unconjugated Raloxifene accounts for less than 1% of the circulating drug.[1] This guide focuses on the comparative biological activities of Raloxifene and its principal glucuronide metabolites.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key in vitro activity parameters of Raloxifene and its major metabolites.
| Compound | Estrogen Receptor (ER) Binding Affinity (IC50, M) | Anti-proliferative Activity in MCF-7 Cells |
| Raloxifene | 4.0 x 10⁻¹⁰[2] | Potent inhibitor |
| Raloxifene-4'-glucuronide | 3.7 x 10⁻⁸[2] | >100-fold less potent than Raloxifene[3] |
| Raloxifene-6-glucuronide | 2.9 x 10⁻⁷[2] | >100-fold less potent than Raloxifene[3] |
| Raloxifene-6,4'-diglucuronide | Data not available | Expected to be significantly less potent |
Signaling Pathway Activation: The Role of TGF-β3
Raloxifene's bone-protective effects are, in part, mediated through the activation of the Transforming Growth Factor-beta 3 (TGF-β3) signaling pathway. The binding of the Raloxifene-Estrogen Receptor complex to a specific Raloxifene Response Element (RRE) in the TGF-β3 gene promoter initiates transcription, leading to increased TGF-β3 production. This cytokine plays a crucial role in bone homeostasis.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of test compounds for the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
[³H]-Estradiol (radioligand)
-
Test compounds (Raloxifene and its metabolites)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is then ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.[2]
-
Competitive Binding Incubation: A constant concentration of [³H]-Estradiol and uterine cytosol are incubated with increasing concentrations of the unlabeled competitor (Raloxifene or its metabolites).
-
Separation of Bound and Free Ligand: The incubation mixtures are treated with HAP slurry, which binds the receptor-ligand complexes. The slurry is washed to remove unbound radioligand.
-
Quantification: The radioactivity of the HAP pellet, representing the amount of bound [³H]-Estradiol, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined.
MCF-7 Cell Proliferation (MTT) Assay
Objective: To assess the anti-proliferative activity of test compounds on estrogen-dependent breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (Raloxifene and its metabolites)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of Raloxifene or its metabolites for a specified period (e.g., 72 hours).
-
MTT Incubation: The treatment medium is removed, and MTT solution is added to each well. The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the compound that inhibits cell proliferation by 50% (IC50 or EC50) is calculated.
Conclusion
The data presented in this guide clearly demonstrate that while Raloxifene is a potent binder of the estrogen receptor and an effective inhibitor of breast cancer cell proliferation in vitro, its major glucuronide metabolites are significantly less active. This suggests that the in vivo activity of Raloxifene is primarily due to the parent compound, and the extensive glucuronidation represents a major route of inactivation. Understanding the metabolic fate and the comparative activity of its metabolites is crucial for the continued development and optimization of selective estrogen receptor modulators.
References
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unsung Hero of SERM Studies: A Comparative Guide to Using Raloxifene Bismethyl Ether Hydrochloride as a Negative Control
For researchers, scientists, and drug development professionals engaged in the study of Selective Estrogen Receptor Modulators (SERMs), the integrity of experimental data hinges on the use of appropriate controls. This guide provides a comprehensive comparison of Raloxifene Bismethyl Ether hydrochloride, an inactive analog of Raloxifene, as a negative control against active SERMs like Raloxifene, Tamoxifen, and Endoxifen. By presenting available data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this guide aims to equip researchers with the necessary information to design robust and reliable SERM studies.
The Critical Role of a Negative Control in SERM Research
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This dual functionality makes them valuable therapeutic agents for conditions such as osteoporosis and breast cancer.[3] However, to accurately interpret the effects of a novel SERM, it is crucial to employ a negative control—a compound that is structurally similar but biologically inactive. Such a control ensures that the observed effects are indeed due to the specific interaction of the test compound with the estrogen receptor and not due to off-target effects or experimental artifacts.
This compound emerges as an ideal candidate for a negative control in SERM studies.[4] It is a metabolite of Raloxifene in which both hydroxyl groups, essential for binding to the estrogen receptor, are replaced by methoxy (B1213986) groups.[4] This structural modification renders the compound inactive at the estrogen receptor, providing a reliable baseline for assessing the activity of potential SERM candidates.[4]
Comparative Performance Data: Active SERMs vs. an Inactive Control
The following tables summarize the quantitative data on the estrogen receptor binding affinity and functional activity of well-characterized SERMs. While direct head-to-head quantitative data for this compound is scarce in published literature—likely due to its established inactivity—it is consistently described as an estrogen receptor inactive compound.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Citation |
| Raloxifene | ERα | Competitive Binding | 12 | - | [5] |
| ERβ | Competitive Binding | - | - | ||
| Tamoxifen | ERα / ERβ | Competitive Binding | - | - | |
| Endoxifen | ERα / ERβ | Competitive Binding | - | - | |
| Raloxifene Bismethyl Ether HCl | ERα / ERβ | Competitive Binding | Inactive | Inactive | [4] |
Table 2: Functional Activity in Estrogen-Responsive Breast Cancer Cells (MCF-7)
| Compound | Assay Type | Endpoint | EC50 / IC50 (µM) | Result | Citation |
| Raloxifene | Cell Proliferation | Inhibition of E2-induced proliferation | ~10-20 | Antagonist | [6] |
| Tamoxifen | Cell Proliferation | Inhibition of E2-induced proliferation | - | Antagonist | |
| Endoxifen | Cell Proliferation | Inhibition of E2-induced proliferation | - | Antagonist | |
| Raloxifene Bismethyl Ether HCl | Cell Proliferation | Inhibition of E2-induced proliferation | Not Applicable | Inactive | [4] |
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the role of this compound as a negative control, the following diagrams illustrate the canonical SERM signaling pathway and a typical experimental workflow for screening SERM activity.
Caption: SERM Signaling Pathway.
Caption: Experimental Workflow for SERM Screening.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize SERM activity.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
-
Materials:
-
Purified recombinant human ERα or ERβ protein or rat uterine cytosol as a source of ER.
-
Radiolabeled ligand: [³H]-17β-estradiol.
-
Unlabeled 17β-estradiol (for standard curve and non-specific binding).
-
Test compounds (including active SERMs and Raloxifene Bismethyl Ether HCl).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation cocktail and vials.
-
Multi-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of the test compounds and unlabeled 17β-estradiol.
-
In a multi-well plate, add the ER preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol.
-
For determining non-specific binding, add a high concentration of unlabeled 17β-estradiol.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand (e.g., using hydroxylapatite or filter paper).
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Charcoal-stripped FBS (to remove endogenous steroids).
-
17β-estradiol (as a proliferative agent).
-
Test compounds.
-
Cell viability reagent (e.g., MTT, MTS, or resazurin).
-
96-well cell culture plates.
-
Plate reader.
-
-
Procedure:
-
Culture MCF-7 cells in regular growth medium.
-
For the assay, switch the cells to a medium containing charcoal-stripped FBS for a period to deprive them of estrogens.
-
Seed the cells into 96-well plates and allow them to attach.
-
To assess for agonistic activity, treat the cells with a dilution series of the test compound.
-
To assess for antagonistic activity, co-treat the cells with a fixed concentration of 17β-estradiol and a dilution series of the test compound.
-
Include appropriate controls: vehicle (e.g., DMSO), 17β-estradiol alone, and Raloxifene Bismethyl Ether HCl.
-
Incubate the plates for a period of time (e.g., 6 days).
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell proliferation or inhibition relative to controls and determine EC50 (for agonists) or IC50 (for antagonists) values.[6][7]
-
Estrogen Receptor-Mediated Reporter Gene Assay (e.g., ER-CALUX)
This assay measures the ability of a compound to activate or inhibit gene transcription mediated by the estrogen receptor.
-
Materials:
-
A stable cell line co-transfected with an expression vector for the human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase). The ERα-CALUX bioassay uses the human bone osteosarcoma U2OS cell line.
-
Cell culture medium.
-
Test compounds.
-
Lysis buffer.
-
Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed the reporter cell line in multi-well plates.
-
Treat the cells with a dilution series of the test compound. For antagonist assessment, co-treat with a fixed concentration of an ER agonist.
-
Include positive, negative (Raloxifene Bismethyl Ether HCl), and vehicle controls.
-
Incubate the cells to allow for receptor activation and reporter gene expression.
-
Lyse the cells to release the reporter enzyme.
-
Add the appropriate substrate and measure the signal (e.g., luminescence).
-
Normalize the reporter activity to cell viability if necessary.
-
Determine the dose-response relationship and calculate EC50 or IC50 values.
-
Conclusion
The selection of a proper negative control is a cornerstone of rigorous SERM research. This compound, by virtue of its structural similarity to the active SERM Raloxifene but lack of estrogen receptor binding and functional activity, serves as an exemplary negative control. Its use allows researchers to confidently attribute the observed biological effects of novel compounds to their specific interactions with the estrogen receptor. This guide provides the necessary framework, including comparative data, detailed protocols, and visual aids, to facilitate the effective use of this compound in advancing our understanding of SERM biology and the development of new therapeutics.
References
- 1. Raloxifene and ICI182,780 increase estrogen receptor-alpha association with a nuclear compartment via overlapping sets of hydrophobic amino acids in activation function 2 helix 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene: a selective estrogen receptor modulator for reducing the risk of invasive breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Estrogen receptor beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. RETRACTED: Lipidic Nano-Sized Emulsomes Potentiates the Cytotoxic and Apoptotic Effects of Raloxifene Hydrochloride in MCF-7 Human Breast Cancer Cells: Factorial Analysis and In Vitro Anti-Tumor Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of the in vivo estrogenic activity of chemicals ERalpha-CALUX | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Validating the Inactivity of Raloxifene Bismethyl Ether at the Estrogen Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Raloxifene (B1678788) and its derivative, Raloxifene Bismethyl Ether, with a focus on validating the latter's lack of estrogen receptor (ER) activity. The information presented herein synthesizes available data and theoretical principles to support researchers in the fields of endocrinology, oncology, and drug development.
Introduction to Raloxifene and the Role of Hydroxyl Groups
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to lower the risk of invasive breast cancer.[1][2] Its therapeutic efficacy is rooted in its tissue-selective agonist and antagonist activity on the estrogen receptor.[1] In bone tissue, raloxifene mimics the effects of estrogen, thereby preserving bone density. Conversely, in breast and uterine tissues, it acts as an antagonist, impeding estrogen-driven cellular proliferation.
The molecular mechanism of SERMs like raloxifene involves high-affinity binding to the estrogen receptor. This interaction is critically dependent on the presence of hydroxyl groups on the molecule, which form key hydrogen bonds within the ligand-binding pocket of the receptor. Raloxifene Bismethyl Ether is a metabolite of Raloxifene in which both of these crucial hydroxyl groups are absent, having been replaced by methyl ether groups.[3] This structural modification is the primary reason for its classification as an estrogen receptor inactive compound.[3]
Comparative Analysis of Estrogen Receptor Activity
While direct, side-by-side quantitative data from peer-reviewed literature on the estrogen receptor binding affinity of Raloxifene Bismethyl Ether is limited, its inactivity is widely acknowledged based on its chemical structure. The following table summarizes the known estrogen receptor activity of Raloxifene and the documented and inferred activity of Raloxifene Bismethyl Ether.
| Feature | Raloxifene | Raloxifene Bismethyl Ether | Rationale for Difference |
| Estrogen Receptor (ER) Binding | High affinity for ERα and ERβ[4] | Expected to have no significant binding | The absence of hydroxyl groups prevents the formation of critical hydrogen bonds with the estrogen receptor's ligand-binding domain. |
| ER-mediated Gene Transcription | Acts as a mixed agonist/antagonist, depending on the tissue and target gene promoter[5] | Inactive | Without binding to the estrogen receptor, it cannot initiate the conformational changes required for the recruitment of co-regulators and subsequent gene transcription. |
| Cellular Proliferation in ER+ Cells | Inhibits proliferation of ER-positive breast cancer cells (e.g., MCF-7) | No effect on ER-mediated proliferation | Lacking interaction with the estrogen receptor, it cannot modulate the signaling pathways that control cell proliferation in estrogen-sensitive cells. |
| Supporting Experimental Evidence | Extensive data from in vitro and in vivo studies confirming ER binding and activity. | A study on a structurally related receptor, the Aryl Hydrocarbon Receptor (AhR), showed that Raloxifene Bismethyl Ether failed to induce receptor activation, with the authors suggesting the methyl ether groups hinder receptor interaction.[6] | This provides strong evidence that the bulky methyl ether groups are likely to sterically inhibit binding to ligand-activated transcription factors like the estrogen receptor. |
Experimental Protocols for Validating ER Inactivity
To experimentally validate the lack of estrogen receptor activity of Raloxifene Bismethyl Ether, the following standard assays are recommended.
Estrogen Receptor Competitive Binding Assay
This assay directly measures the ability of a test compound to bind to the estrogen receptor by competing with a radiolabeled estrogen, typically [³H]-17β-estradiol.
Principle: The assay quantifies the displacement of a constant amount of radiolabeled estradiol (B170435) from the estrogen receptor by increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol is determined as the IC50 value. A higher IC50 value indicates lower binding affinity.
Brief Protocol:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction rich in estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of [³H]-17β-estradiol and increasing concentrations of the test compound (Raloxifene Bismethyl Ether) or a known competitor (unlabeled 17β-estradiol or Raloxifene) are incubated with the uterine cytosol preparation.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically using hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor to determine the IC50 value.
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.
Principle: Cells that endogenously express the estrogen receptor (e.g., MCF-7 or T47D breast cancer cells) are transfected with a reporter plasmid containing a luciferase gene under the control of an estrogen-responsive element (ERE). If a compound binds to and activates the estrogen receptor, the receptor-ligand complex will bind to the ERE and drive the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the transcriptional activity.
Brief Protocol:
-
Cell Culture and Transfection: ER-positive cells are cultured and then transfected with an ERE-luciferase reporter plasmid. Stable cell lines containing the reporter construct are often used for consistency.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (Raloxifene Bismethyl Ether), a positive control (17β-estradiol), and a known antagonist (Raloxifene).
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added.
-
Luminescence Measurement: The light output is measured using a luminometer.
-
Data Analysis: The results are typically expressed as relative light units (RLU) or fold induction over a vehicle control. For antagonists, the assay is performed in the presence of an agonist like 17β-estradiol to measure the inhibition of its activity.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Experimental workflow for validating estrogen receptor activity.
References
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Raloxifene: a selective estrogen receptor modulator for reducing the risk of invasive breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective oestrogen receptor modulators idoxifene and raloxifene have fundamentally different cell-specific oestrogen-response element (ERE)-dependent/independent mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Raloxifene and its Monomethyl Ethers on Estrogen Receptor-Alpha (ERα) Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of Raloxifene (B1678788) and its monomethyl ether derivatives, 4'-O-methyl Raloxifene and 6-O-methyl Raloxifene, to the estrogen receptor-alpha (ERα). This analysis is supported by available experimental data and detailed methodologies to assist researchers in understanding the structure-activity relationships of these selective estrogen receptor modulators (SERMs).
Quantitative Data Summary
The following table summarizes the available quantitative data for the binding affinity of Raloxifene and its monomethyl ethers to ERα. It is critical to note that the presented values are compiled from different studies and were not determined in a single head-to-head comparison. Therefore, direct comparison of the absolute values should be approached with caution, as variations in experimental conditions can influence the results.
| Compound | Assay Type | ERα Binding Affinity (IC50) | Source |
| Raloxifene | Competitive Binding Assay | 9.28 nM | [1] |
| 4'-O-methyl Raloxifene | MCF-7 Cell Proliferation Inhibition | ~250 nM | [2] |
| 6-O-methyl Raloxifene | Competitive Binding Assay | 183.2 nM | [1] |
Note on Data Interpretation: The IC50 value represents the concentration of a ligand that is required to inhibit 50% of the specific binding of a radiolabeled tracer. A lower IC50 value indicates a higher binding affinity. The data for 4'-O-methyl Raloxifene is from a cell-based proliferation assay and not a direct binding assay, which may not solely reflect its ERα binding affinity.
Experimental Protocols
The data presented in this guide is primarily derived from competitive binding assays. The following is a detailed methodology typical for such an experiment.
ERα Competitive Binding Assay Protocol
This protocol is a generalized procedure based on established methods for determining the binding affinity of a test compound to the estrogen receptor-alpha.
1. Materials and Reagents:
-
ERα: Recombinant human or rodent ERα.
-
Radioligand: [³H]-Estradiol (a high-affinity estrogen).
-
Test Compounds: Raloxifene, 4'-O-methyl Raloxifene, 6-O-methyl Raloxifene.
-
Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, dithiothreitol, glycerol).
-
Scintillation Cocktail: For detection of radioactivity.
-
Multi-well plates and filtration apparatus.
2. Experimental Procedure:
-
A fixed concentration of ERα and [³H]-Estradiol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compounds (Raloxifene and its monomethyl ethers) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
Following incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the larger receptor-ligand complexes.
-
The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
3. Data Analysis:
-
The amount of bound [³H]-Estradiol is plotted against the logarithm of the concentration of the test compound.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound [³H]-Estradiol.
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow of a competitive ERα binding assay.
ERα Signaling Pathway: Action of Raloxifene
Caption: Raloxifene's mechanism of action via the ERα signaling pathway.
References
A Preclinical Head-to-Head: Raloxifene vs. Tamoxifen in Breast Cancer Research
In the landscape of preclinical breast cancer research, both raloxifene (B1678788) and tamoxifen (B1202) stand out as critical selective estrogen receptor modulators (SERMs). While both drugs share the common mechanism of antagonizing the estrogen receptor (ER) in breast tissue, their nuanced differences in efficacy, off-target effects, and molecular signaling pathways are of paramount interest to researchers and drug developers. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Efficacy in Preclinical Models
The antitumor effects of raloxifene and tamoxifen have been extensively evaluated in both in vitro and in vivo preclinical models. Key parameters for comparison include their ability to inhibit cell proliferation (cytotoxicity), induce programmed cell death (apoptosis), and suppress tumor growth in animal models.
In Vitro Studies
In vitro assays using human breast cancer cell lines, particularly the ER-positive MCF-7 cell line, are fundamental in preclinical assessments.
Table 1: Comparative In Vitro Efficacy of Raloxifene and Tamoxifen in ER-Positive Breast Cancer Cells (MCF-7)
| Parameter | Raloxifene | Tamoxifen | Cell Line | Source |
| IC50 (approx.) | ~10 µM | 4.506 µg/mL (~12.1 µM) | MCF-7 | [1][2] |
| Apoptosis Induction | Induces autophagy-dependent cell death.[1] | Induces apoptosis in a time- and dose-dependent manner.[3] | MCF-7 | [1][3] |
| Effect on Bcl-2 | Increased expression.[4] | Down-regulation.[3] | Breast Carcinoma Tissues / MCF-7 | [3][4] |
| Effect on Bax | No significant alteration.[5] | No significant alteration.[3] | Breast Carcinoma Tissues / MCF-7 | [3][5] |
Note: Direct comparison of IC50 values should be interpreted with caution as they are derived from different studies with potentially varying experimental conditions.
In Vivo Studies
Xenograft models, where human breast cancer cells are implanted into immunodeficient mice, provide a more complex biological system to evaluate drug efficacy.
Table 2: Comparative In Vivo Efficacy of Raloxifene and Tamoxifen in Breast Cancer Xenograft Models
| Parameter | Raloxifene | Tamoxifen | Animal Model | Source |
| Tumor Growth Inhibition | Inhibited tumor growth.[6] | Demonstrated the greatest effectiveness in preventing tumor progression.[6] | BALB/c female mice with murine mammary carcinoma cells | [6] |
| Effect on Proliferation (Ki-67) | Significantly reduced Ki-67 expression.[4] | Reduces Ki-67 expression. | Post-menopausal women with ER-positive breast cancer | [4][7] |
Mechanisms of Action: A Tale of Two SERMs
Both raloxifene and tamoxifen exert their primary anticancer effects through competitive antagonism of the estrogen receptor alpha (ERα) in breast tissue. However, emerging evidence points to additional, non-ER-mediated mechanisms that contribute to their overall activity.
ER-Dependent Signaling Pathway
Upon entering a breast cancer cell, both drugs bind to ERα. This drug-receptor complex then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA. Unlike the estrogen-ERα complex which recruits co-activators to promote gene transcription leading to cell proliferation, the SERM-ERα complex recruits co-repressors. This recruitment effectively blocks the transcription of estrogen-dependent genes, leading to cell cycle arrest and a reduction in cell proliferation.
References
- 1. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Ki‐67 and Bcl‐2 antigen expression in breast carcinomas of women treated with raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of raloxifene on Bax protein expression in breast carcinomas of postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of raloxifene, tamoxifen and fulvestrant on a murine mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Tamoxifen and Raloxifene on the Proliferative Activity of the Breast Epithelium in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Raloxifene Bismethyl Ether in Hormonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Raloxifene Bismethyl Ether's cross-reactivity in hormonal assays, contrasting its performance with key selective estrogen receptor modulators (SERMs) and the endogenous estrogen, 17β-Estradiol. The information presented herein is intended to guide researchers in the selection and interpretation of hormonal assays for these compounds.
Executive Summary
Raloxifene Bismethyl Ether, a derivative of the well-characterized SERM Raloxifene, demonstrates negligible activity in hormonal assays targeting the estrogen receptor (ER). The methylation of the hydroxyl groups at the 6 and 4' positions of the benzothiophene (B83047) core, which are critical for receptor binding, renders the molecule largely inactive as a ligand for the estrogen receptor. In contrast, Raloxifene, Tamoxifen, and 17β-Estradiol exhibit significant and varied activities in these assays, highlighting the critical role of the chemical structure in determining biological function. This guide summarizes the expected outcomes of comparative hormonal assays and provides detailed protocols for their execution.
Data Presentation: Comparative Analysis of Estrogen Receptor Activity
The following table summarizes the anticipated quantitative data from competitive binding assays and reporter gene assays for Raloxifene Bismethyl Ether and its comparators. The data for Raloxifene, Tamoxifen, and 17β-Estradiol are representative values from the scientific literature, while the data for Raloxifene Bismethyl Ether is based on consistent reports of its inactivity.
| Compound | Competitive Binding Assay (Ki or IC50) | Reporter Gene Assay (EC50 or IC50) | Expected Activity |
| Raloxifene Bismethyl Ether | No significant binding observed | No significant activity observed | Inactive |
| Raloxifene | ~1-10 nM (Antagonist) | ~1-20 nM (Antagonist) | Antagonist |
| Tamoxifen | ~5-50 nM (Partial Agonist/Antagonist) | ~5-100 nM (Partial Agonist/Antagonist) | Partial Agonist/Antagonist |
| 17β-Estradiol | ~0.1-1 nM (Agonist) | ~0.01-0.1 nM (Agonist) | Agonist |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values from competitive binding assays indicate the affinity of a compound for the estrogen receptor. Lower values signify higher affinity. EC50 (half-maximal effective concentration) and IC50 values from reporter gene assays measure the functional activity of the compound as either an activator (agonist) or inhibitor (antagonist) of estrogen receptor-mediated gene transcription.
Mandatory Visualization
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which is the primary target of the compounds discussed in this guide.
Caption: Classical Estrogen Receptor Signaling Pathway.
Experimental Workflow for Assessing Cross-Reactivity
This diagram outlines the general workflow for evaluating the cross-reactivity of a test compound in hormonal assays.
Caption: General Experimental Workflow.
Experimental Protocols
Competitive Radioligand Binding Assay for Estrogen Receptor
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Human recombinant estrogen receptor α (ERα) or β (ERβ), or rat uterine cytosol.
-
Radioligand: [³H]-17β-Estradiol.
-
Test Compounds: Raloxifene Bismethyl Ether, Raloxifene, Tamoxifen, 17β-Estradiol (for standard curve).
-
Assay Buffer: Tris-HCl buffer with additives (e.g., EDTA, DTT, glycerol).
-
Scintillation Cocktail and Scintillation Counter .
-
96-well plates and filter mats .
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the unlabeled 17β-Estradiol in the assay buffer.
-
Dilute the receptor source and the [³H]-17β-Estradiol to the desired concentrations in the assay buffer.
-
-
Assay Incubation:
-
In a 96-well plate, add the assay buffer, the receptor preparation, and the serially diluted test compounds or unlabeled 17β-Estradiol.
-
Add the [³H]-17β-Estradiol to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-17β-Estradiol as a function of the log concentration of the competitor.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.
-
Estrogen Receptor Luciferase Reporter Gene Assay
Objective: To determine the functional activity (agonist or antagonist) of a test compound by measuring its effect on estrogen receptor-mediated transcription of a luciferase reporter gene.
Materials:
-
Cell Line: A human cell line (e.g., MCF-7, T47D, or HEK293) stably or transiently transfected with:
-
An expression vector for the human estrogen receptor (ERα or ERβ).
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
-
Cell Culture Medium: Phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Test Compounds: Raloxifene Bismethyl Ether, Raloxifene, Tamoxifen, 17β-Estradiol.
-
Luciferase Assay Reagent.
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the transfected cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in phenol red-free medium.
-
For antagonist testing, co-treat the cells with a fixed concentration of 17β-Estradiol and varying concentrations of the test compound.
-
For agonist testing, treat the cells with varying concentrations of the test compound alone.
-
Incubate the cells with the compounds for a specified period (e.g., 18-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to each well, which contains the substrate for the luciferase enzyme.
-
-
Detection:
-
Measure the luminescence in each well using a luminometer. The light output is proportional to the luciferase activity.
-
-
Data Analysis:
-
For agonist activity, plot the luminescence as a function of the log concentration of the test compound and determine the EC50 value.
-
For antagonist activity, plot the inhibition of estradiol-induced luminescence as a function of the log concentration of the test compound and determine the IC50 value.
-
Conclusion
The available evidence strongly indicates that Raloxifene Bismethyl Ether is inactive at the estrogen receptor. The methylation of the crucial hydroxyl groups prevents the necessary interactions for receptor binding and subsequent modulation of gene transcription. In contrast, Raloxifene and Tamoxifen exhibit complex antagonist and partial agonist/antagonist profiles, respectively, while 17β-Estradiol acts as a potent agonist. Researchers investigating the biological effects of Raloxifene Bismethyl Ether should consider that any observed activity is likely independent of the classical estrogen receptor signaling pathway. The provided experimental protocols offer a robust framework for confirming the lack of cross-reactivity of Raloxifene Bismethyl Ether in hormonal assays and for characterizing the activity of other SERMs.
In Vivo Efficacy of Raloxifene Versus Its Bismethyl Ether Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the selective estrogen receptor modulator (SERM), Raloxifene (B1678788), and its bismethyl ether metabolite. The information presented is based on available experimental data to assist researchers in understanding their respective pharmacological profiles.
Executive Summary
Extensive research has demonstrated the in vivo efficacy of Raloxifene in the prevention and treatment of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. Its therapeutic effects are mediated through tissue-specific interactions with estrogen receptors. In contrast, publicly available scientific literature lacks substantial in vivo efficacy data for its bismethyl ether metabolite. This metabolite is generally characterized as an estrogen receptor inactive compound. The primary metabolites of Raloxifene identified in vivo are glucuronide conjugates, which exhibit significantly lower potency than the parent compound but can be converted back to active Raloxifene in various tissues.
Raloxifene: Summary of In Vivo Efficacy
Raloxifene has been rigorously evaluated in numerous preclinical and clinical studies, establishing its efficacy in bone preservation and breast cancer chemoprevention.
Quantitative Data: Effect on Bone Mineral Density (BMD)
| Study Population | Treatment Group | Duration | Lumbar Spine BMD Change | Total Hip BMD Change | Total Body BMD Change | Reference |
| Postmenopausal Women | Raloxifene (60 mg/day) | 24 months | +2.4% (vs. placebo) | +2.4% (vs. placebo) | +2.0% (vs. placebo) | [1] |
| Japanese Postmenopausal Women with Osteoporosis | Raloxifene (60 mg/day) | 52 weeks | +3.5% (from baseline) | Not Reported | Not Reported | [2] |
| Postmenopausal Osteoporotic Women | Raloxifene (60 mg/day) | 12 months | +2.3% (from baseline) | +2.1% (from baseline) | +2.9% (from baseline) | [3] |
Quantitative Data: Effect on Breast Cancer Incidence
| Trial | Study Population | Treatment Group | Duration | Reduction in ER-positive Invasive Breast Cancer | Reference |
| MORE and CORE Trials | Postmenopausal women with osteoporosis | Raloxifene | 8 years | 76% reduction vs. placebo | [4] |
| RUTH Trial | Postmenopausal women with or at risk for coronary heart disease | Raloxifene (60 mg/day) | 5.6 years (median) | 55% reduction vs. placebo | [4] |
Raloxifene Bismethyl Ether Metabolite: In Vivo Efficacy
Based on available scientific literature, there is a significant lack of in vivo efficacy data for the bismethyl ether metabolite of Raloxifene. It is characterized as a metabolite where both hydroxyl groups are absent, rendering it inactive at the estrogen receptor[5][6]. Studies on Raloxifene's metabolism focus on its extensive conversion to glucuronide conjugates (raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6, 4'-diglucuronide)[6]. These glucuronide metabolites show little affinity for the estrogen receptor and are over 100 times less potent at inhibiting cell proliferation than Raloxifene itself[5]. However, these metabolites can be converted back to the parent Raloxifene in various tissues, including the liver, lung, spleen, kidney, bone, and uterus[5]. There is no evidence from the provided information to suggest a similar in vivo conversion or activity for the bismethyl ether metabolite.
Experimental Protocols
Assessment of Raloxifene's Effect on Bone Mineral Density in Postmenopausal Women
-
Study Design: A randomized, placebo-controlled trial involving postmenopausal women.
-
Participants: Healthy, postmenopausal women, often with evidence of osteoporosis or osteopenia.
-
Intervention: Daily oral administration of Raloxifene (e.g., 60 mg) or a matching placebo.
-
Primary Endpoint: Change in Bone Mineral Density (BMD) from baseline.
-
Measurement: BMD of the lumbar spine, total hip, and total body is measured at baseline and at specified intervals (e.g., 12, 24 months) using dual-energy X-ray absorptiometry (DXA).
-
Biochemical Markers: Markers of bone turnover (e.g., serum C-terminal telopeptide fragment of type I collagen and serum osteocalcin) are often measured at baseline and follow-up to assess the mechanism of action on bone remodeling[3].
Murine Model for Breast Cancer Prevention
-
Animal Model: Ovariectomized athymic mice are commonly used.
-
Tumor Induction: Human breast cancer cells (e.g., MCF-7, which are estrogen-receptor positive) are implanted.
-
Intervention: Animals are treated with Raloxifene (e.g., via daily gavage or subcutaneous pellets) or a vehicle control.
-
Primary Endpoint: Tumor growth (volume and weight) and incidence over time.
-
Methodology: Tumor dimensions are measured regularly with calipers, and volume is calculated. At the end of the study, tumors are excised and weighed.
-
Additional Analyses: Immunohistochemical analysis of tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) can be performed.
Signaling Pathways and Experimental Workflow
Raloxifene Signaling Pathway
Caption: Raloxifene binds to estrogen receptors, modulating gene transcription and leading to tissue-specific effects.
General Experimental Workflow for In Vivo Efficacy Assessment
References
- 1. Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of raloxifene on bone mineral density and biochemical markers of bone turnover in Japanese postmenopausal women with osteoporosis: results from a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of raloxifene and low-dose hormone replacement therapy on bone mineral density and bone turnover in the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on raloxifene: role in reducing the risk of invasive breast cancer in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Stability-Indicating Analytical Methods for Raloxifene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating analytical methods for the quantitative determination of Raloxifene (B1678788) hydrochloride (RLH). The focus is on providing objective performance comparisons supported by experimental data to aid in the selection of the most suitable analytical methodology for quality control and stability studies. The methods discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. For a drug substance like Raloxifene hydrochloride, which is susceptible to degradation, a stability-indicating method is essential. Such a method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
This guide compares the most common and effective methods for RLH analysis, highlighting their key performance characteristics. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques that are widely used for their specificity and sensitivity.[1][2] Spectrophotometric methods, while often simpler and more cost-effective, may lack the specificity required for stability-indicating assays but can be suitable for routine quality control of the pure drug.[3][4]
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data from various validated stability-indicating methods for Raloxifene hydrochloride.
Table 1: Comparison of HPLC and UPLC Methods
| Parameter | RP-HPLC Method 1[5] | RP-HPLC Method 2[6] | UPLC Method[7] |
| Column | Inertsil C18 (4.6 x 250mm, 5µm) | Inertsil C8 (150 x 4.6 mm, 3.5µm) | Extended C18 (50mm X 3.0 mm, 1.8µm) |
| Mobile Phase | Water: Acetonitrile (B52724) (20:80 v/v), pH 3.5 | Buffer (0.01M KH2PO4, pH 4.5): Acetonitrile (Gradient) | 5mM Ammonium Acetate: Methanol (B129727) (50:50, v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection (λ) | 284 nm | 280 nm | 280 nm |
| Linearity Range | 10 - 60 µg/mL | 20 - 120 µg/mL | 50% to 200% of analyte concentration |
| Correlation Coefficient (r²) | 0.999 | 0.993 | >0.99 |
| LOD | 2.02 µg/mL | 0.105 µg/mL | Not explicitly stated |
| LOQ | 6.14 µg/mL | 0.319 µg/mL | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | 98.2%–101.02% | Not explicitly stated |
| Precision (%RSD) | < 2% | < 2% | < 1.5% |
Table 2: Comparison of Spectrophotometric Methods
| Parameter | Method A (FeCl3 & K3[Fe(CN)6])[3] | Method B (Fehling's Reagent)[3] | UV-Spectrophotometry (Methanol)[4] | UV-Spectrophotometry (0.1 M NaOH)[4] |
| Detection (λmax) | 735 nm | 430 nm | 289 nm | 303 nm |
| Linearity Range | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Molar Absorptivity (L/mol.cm) | Not explicitly stated | Not explicitly stated | 3.67 x 10⁴ | 3.60 x 10⁴ |
| Accuracy (% Recovery) | 98.3-102.5% | 98.2-103.2% | 99.14-100.76% | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | < 1.5% | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for Raloxifene hydrochloride analysis.
Stability-Indicating RP-HPLC Method[5]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and an isocratic pump.
-
Column: Inertsil C18 (4.6 x 250mm, 5µm particle size).
-
Mobile Phase: A mixture of water and acetonitrile (20:80 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.
-
Flow Rate: 0.7 mL/minute.
-
Detection Wavelength: 284 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of Raloxifene HCl is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations ranging from 10 to 60 µg/mL.
-
Sample Preparation: Tablet powder equivalent to a specific amount of Raloxifene HCl is accurately weighed, dissolved in the mobile phase, sonicated, and filtered. The filtrate is then appropriately diluted to fall within the linear range.
Stability-Indicating UPLC Method[7]
-
Chromatographic System: An Ultra-Performance Liquid Chromatography system with a photodiode array (PDA) detector.
-
Column: Extended C18 (50mm X 3.0 mm I.D., 1.8µm particle size).
-
Mobile Phase: A mixture of 5mM Ammonium Acetate and methanol (50:50 v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 2µL.
-
Standard and Sample Preparation: Stock solutions are prepared in methanol. Working solutions are prepared by diluting the stock solutions to the desired concentration.
Forced Degradation Studies[5][7]
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The drug substance is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: 1 ml of the standard stock solution is mixed with 1 ml of 0.1N HCl and kept for 24 hours.[5]
-
Alkaline Hydrolysis: 1 ml of the standard stock solution is mixed with 1 ml of 0.1N NaOH and kept for 24 hours.[5] The drug shows degradation under basic conditions.[7]
-
Oxidative Degradation: The drug substance is treated with 3.0% hydrogen peroxide (H2O2) for 12 hours.[7] Significant degradation is observed under oxidative conditions.[7]
-
Thermal Degradation: The drug substance is exposed to a temperature of 70°C for 24 hours.[7] The drug is found to be relatively stable under thermal stress.[7]
-
Photolytic Degradation: The drug substance is exposed to UV light (254 nm) for 24 hours.[7] The drug is found to be stable under photolytic conditions.[7]
Mandatory Visualizations
The following diagrams illustrate key aspects of the analysis of Raloxifene hydrochloride.
Caption: Workflow for the validation of a stability-indicating analytical method.
Caption: Degradation pathways of Raloxifene hydrochloride under stress conditions.[7]
This guide provides a foundational understanding of the analytical methods available for Raloxifene hydrochloride. For detailed implementation, it is recommended to consult the original research articles cited. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
References
- 1. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Spectrophotometric analysis of raloxifene hydrochloride in pure and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
A Comparative Analysis of Raloxifene and Conjugated Equine Estrogens on Bone Density
For researchers and professionals in the field of drug development, understanding the nuanced effects of therapeutic agents on bone metabolism is critical. This guide provides an objective comparison of the effects of raloxifene (B1678788), a selective estrogen receptor modulator (SERM), and conjugated equine estrogens (CEE) on bone mineral density (BMD). The following analysis is supported by quantitative data from clinical trials, detailed experimental methodologies, and visualizations of the underlying signaling pathways.
Quantitative Data Comparison
The efficacy of raloxifene and CEE in preserving and increasing bone mass has been evaluated in multiple clinical studies. The data consistently demonstrate that while both agents are effective in mitigating bone loss compared to placebo, CEE generally exhibits a more pronounced effect on increasing bone mineral density.
Bone Mineral Density (BMD)
A key multicenter, randomized, placebo-controlled trial provides a clear comparison of the effects of raloxifene and CEE on BMD over a three-year period. In this study, postmenopausal women were administered daily doses of raloxifene (60 mg or 150 mg), CEE (0.625 mg), or a placebo.[1]
Table 1: Percentage Change in Bone Mineral Density from Baseline after 36 Months
| Treatment Group | Lumbar Spine BMD | Total Hip BMD |
| Placebo | -2.0% | Similar decline |
| Raloxifene (60 mg/day) | Stable (No significant change) | Stable |
| Raloxifene (150 mg/day) | Stable (No significant change) | Stable |
| CEE (0.625 mg/day) | +4.6% | Similar increase |
Source: Reid et al.[1]
Another randomized, double-blind study comparing raloxifene (60 mg/day) with CEE (0.625 mg/day) over a shorter duration also found that CEE led to a greater increase in total body and lumbar spine BMD.[2] However, the increase in hip BMD was not significantly different between the two treatment groups in this particular study.[2]
Bone Turnover Markers
Changes in biochemical markers of bone turnover provide insight into the pharmacological effects of these drugs on bone remodeling. Both raloxifene and CEE have been shown to reduce markers of bone resorption and formation, with CEE generally demonstrating a greater suppressive effect.[1][2][3]
Table 2: Effects on Key Bone Turnover Markers
| Marker | Raloxifene Effect | CEE Effect | Key Findings |
| Bone Resorption Markers | |||
| Urine C-telopeptide | Significant reduction | Significantly greater reduction than raloxifene | Both treatments reduce bone resorption, with CEE showing a more potent effect.[1] |
| Bone Formation Markers | |||
| Serum Osteocalcin | Significant reduction | Significantly greater reduction than raloxifene | CEE leads to a more pronounced decrease in bone formation markers, reflecting a greater reduction in overall bone turnover.[1] |
| Serum Bone-Specific Alkaline Phosphatase | Significant reduction | Significantly greater reduction than raloxifene | Consistent with other markers, CEE shows a stronger effect in reducing bone formation.[1] |
Experimental Protocols
The findings presented are based on rigorous, well-controlled clinical trials. Below is a summary of the methodology from a pivotal comparative study.
Study Design: A 3-year, randomized, placebo-controlled, double-blind, multicenter trial.[1]
Participants: 619 healthy postmenopausal women with a prior hysterectomy, with a mean age of 53.0 years.[1]
Intervention: Participants were randomly assigned to one of four daily treatment groups:
-
Raloxifene 60 mg
-
Raloxifene 150 mg
-
Conjugated Equine Estrogens (CEE) 0.625 mg
-
Placebo[1]
Primary Outcome Measures:
-
Bone mineral density of the lumbar spine and proximal femur, assessed by dual-energy X-ray absorptiometry (DXA) at baseline and annually.
-
Biochemical markers of bone turnover, including serum osteocalcin, bone-specific alkaline phosphatase, and urine C-telopeptide, were measured at regular intervals throughout the study.[1]
Secondary Outcome Measures: Fasting serum lipid concentrations.[1]
Statistical Analysis: An intention-to-treat analysis was performed to compare the changes from baseline among the treatment groups.[1]
Signaling Pathways
Both raloxifene and conjugated equine estrogens exert their effects on bone by modulating estrogen receptor signaling. However, as a SERM, raloxifene exhibits tissue-selective agonist or antagonist activity, whereas CEEs act as estrogen agonists more broadly.
Raloxifene Signaling in Bone
In bone tissue, raloxifene acts as an estrogen agonist. It binds to estrogen receptors (ERα and ERβ) in both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
-
In Osteoclasts: Raloxifene binding to ERs inhibits osteoclast differentiation and activity. This is achieved, in part, by suppressing the expression of pro-osteoclastogenic cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4] It also mimics estrogen's ability to suppress RANKL-induced osteoclast differentiation.[5][6]
-
In Osteoblasts: Raloxifene promotes osteoblast proliferation and activity. It has been shown to increase the expression of the osteoblast-specific transcription factor Cbfa1/Runx2.[4] Furthermore, raloxifene can suppress the TGF-β-induced synthesis of macrophage colony-stimulating factor (M-CSF) in osteoblasts through an ERα-mediated inhibition of the JNK signaling pathway.[7]
Conjugated Equine Estrogens (CEE) Signaling in Bone
CEE, a mixture of estrogens, acts through the same estrogen receptors as raloxifene. The downstream effects are similar but generally more potent.
-
In Osteoclasts: Estrogens directly suppress the differentiation of osteoclast precursors by down-regulating RANKL-induced activation of JNK1, which in turn decreases the nuclear levels of key transcription factors c-Fos and c-Jun.[8]
-
In Osteoblasts: Estrogen signaling in osteoblast progenitors can potentiate Wnt/β-catenin signaling, which is crucial for osteoblastogenesis and cortical bone accrual.[9] Estrogens also regulate the expression of various factors in osteoblasts that influence osteoclast activity.
Experimental Workflow Visualization
The following diagram illustrates the general workflow of a randomized controlled trial comparing raloxifene and CEE.
References
- 1. A comparison of the effects of raloxifene and conjugated equine estrogen on bone and lipids in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of raloxifene and estrogen on bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogens suppress RANK ligand-induced osteoclast differentiation via a stromal cell independent mechanism involving c-Jun repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogens suppress RANK ligand-induced osteoclast differentiation via a stromal cell independent mechanism involving c-Jun repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective estrogen receptor modulators, acting as agonists of estrogen receptor α in osteoblasts, reduce the TGF-β-induced synthesis of macrophage colony-stimulating factor via inhibition of JNK signaling pathway [jstage.jst.go.jp]
- 8. Estrogen decreases osteoclast formation by down-regulating receptor activator of NF-kappa B ligand (RANKL)-induced JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen receptor-α signaling in osteoblast progenitors stimulates cortical bone accrual - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of Raloxifene Bismethyl Ether Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond groundbreaking discoveries to the responsible management of laboratory materials. The proper disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of Raloxifene Bismethyl Ether hydrochloride, ensuring compliance with safety protocols and regulatory requirements.
This compound, a metabolite of Raloxifene, is an estrogen receptor inactive compound used in research.[1][2] Due to its nature as a research-grade pharmaceutical compound, it necessitates careful handling and disposal as hazardous chemical waste. Adherence to the following procedures is paramount to protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if handling powders outside of a fume hood to prevent inhalation. |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols. Avoid direct contact with skin and eyes.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with local, state, and federal regulations for hazardous waste.[3] Do not dispose of this compound down the drain or in regular trash.[4]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, leak-proof, and sealable container for the collection of solid this compound waste. The container must be compatible with the chemical.[5][7]
-
For liquid waste containing this compound, use a separate, clearly labeled, and compatible liquid waste container.[7]
-
Ensure containers are kept closed except when adding waste.[5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[5][8]
-
The label must include the full chemical name: "this compound" (do not use abbreviations).[8]
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.[8]
-
Provide the name and contact information of the principal investigator or laboratory supervisor.[8]
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be away from general laboratory traffic and clearly marked.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed carefully.
-
If the container held a toxic or poisonous chemical, it must be triple-rinsed with a suitable solvent that can remove the chemical residue.[5]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[5][6]
-
After triple-rinsing, the container can be disposed of in the regular trash, but only after defacing or removing the original label.[5][6]
Disposal Workflow for this compound
Caption: A flowchart illustrating the proper disposal procedure for this compound.
References
- 1. This compound | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Raloxifene Bismethyl Ether hydrochloride
Disclaimer: This document provides guidance on the safe handling of Raloxifene Bismethyl Ether hydrochloride in a laboratory setting. This information is compiled from available safety data for the closely related compound, Raloxifene hydrochloride, due to the limited specific data for the bismethyl ether derivative. It is imperative to consult the specific Safety Data Sheet (SDS) provided with your product and to conduct a thorough risk assessment for your specific use case. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with established laboratory safety protocols.
Immediate Safety and Hazard Information
Raloxifene hydrochloride is classified as a hazardous substance with potential long-term health effects. It is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[3][4] Given the structural similarity, this compound should be handled with the same level of caution.
Emergency Overview:
-
Health Hazards: Inhalation and skin contact may cause irritation.[5] Eye contact with dust can result in mechanical irritation.[5] Non-therapeutic ingestion may be harmful.[5] As a selective estrogen receptor modulator (SERM), it can have potent pharmacological effects.
-
Environmental Hazards: The active ingredient can be harmful to aquatic organisms.[5][6] Releases to the environment should be avoided.[2][5]
-
Fire Hazards: This product requires significant pre-heating before ignition can occur.[5] When involved in a fire, it may decompose and produce irritating vapors and toxic compounds.[5]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| Protection Type | Equipment | Specifications and Use Cases |
| Eye Protection | Safety glasses with side shields or goggles | Wear at all times in the laboratory. If there is a potential for splashing or dust generation, goggles are required. A face shield may be necessary for larger quantities or when there is a significant risk of direct contact.[7] |
| Hand Protection | Chemical-resistant gloves | Use impermeable gloves.[8] Nitrile or neoprene gloves are generally suitable. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Respiratory Protection | NIOSH-approved respirator or an approved dust mask | Required when handling the powder form of the compound, especially outside of a ventilated enclosure.[1][7] The type of respirator should be selected based on the potential for airborne exposure. |
| Body Protection | Laboratory coat or disposable coveralls | A lab coat should be worn at all times. For operations with a higher risk of contamination, disposable coveralls, sleevelets, and shoe covers are recommended to prevent skin exposure.[7][9] |
Operational Plan for Safe Handling and Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, well-ventilated, and dark place, away from incompatible materials such as strong oxidizing agents.[8]
-
Store the chemical in a locked area to restrict access.[2][6][8]
2. Handling and Use:
-
All handling of the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid the generation of dust.[5] Use techniques such as gentle scooping and careful transfer of materials.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2][5]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[7]
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Prevent spilled material from entering drains or waterways.[5]
4. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and disposable labware, must be treated as hazardous waste.
-
Dispose of the chemical waste in a designated, properly labeled, and sealed container.
-
Waste disposal must be carried out in accordance with all applicable federal, state, and local regulations.[5] Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound in a research setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ehs.lilly.com [ehs.lilly.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 6. fishersci.com [fishersci.com]
- 7. msdsdigital.com [msdsdigital.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
